(-)-Isoledene
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H24 |
|---|---|
Molecular Weight |
204.35 g/mol |
IUPAC Name |
(1aR,4R,7bS)-1,1,4,7-tetramethyl-1a,2,3,4,5,6,7,7b-octahydrocyclopropa[e]azulene |
InChI |
InChI=1S/C15H24/c1-9-6-8-12-14(15(12,3)4)13-10(2)5-7-11(9)13/h9-10,12,14H,5-8H2,1-4H3/t9-,10?,12-,14-/m1/s1 |
InChI Key |
NUQDPKOFUKFKFD-WEKSXKLRSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@H]2[C@@H](C2(C)C)C3=C1CCC3C |
Canonical SMILES |
CC1CCC2C(C2(C)C)C3=C1CCC3C |
Origin of Product |
United States |
Foundational & Exploratory
What are the natural sources of (-)-Isoledene?
An In-depth Technical Guide to the Natural Sources of (-)-Isoledene
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is a sesquiterpenoid hydrocarbon with the chemical formula C₁₅H₂₄. As a volatile organic compound, it is a constituent of various plant essential oils. This document provides a comprehensive overview of the natural sources of this compound, quantitative data on its occurrence, detailed experimental protocols for its extraction and identification, and its biosynthetic pathway.
Natural Sources of this compound
This compound has been identified in a variety of plant species, where it contributes to the characteristic aroma and potential biological activities of their essential oils. The following is a list of known natural sources:
-
Conifers:
-
Flowering Plants:
-
Ageratum houstonianum (Flossflower)[4]
-
Bidens pilosa Linn. var. Radiata[1]
-
Cannabis sativa[2]
-
Cistus ladanifer (Labdanum)[3]
-
Eucalyptus camaldulensis (River Red Gum)
-
Eugenia uniflora L. (Surinam Cherry)[5]
-
Green Strawberry (leaves and fruits)[1]
-
Melaleuca species (Tea Tree)[6]
-
Mesua ferrea (Ceylon Ironwood)[7]
-
Rhododendron tomentosum (Marsh Labrador Tea)[8]
-
Salvia fruticosa (Greek Sage)[2]
-
Thymus broussonetii[9]
-
Urtica dioica L. (Stinging Nettle)[1]
-
Zingiber officinale (Ginger)[1]
-
-
Bryophytes:
-
Bazzania trilobata[9]
-
-
Fruits:
-
Grape[2]
-
Quantitative Data
The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, the geographical location, and the season of harvest. The following tables summarize the quantitative data found in the cited literature.
| Plant Species | Plant Part | Percentage of this compound in Essential Oil (%) | Reference |
| Melaleuca alternifolia (TTO) | Leaves | 0.06 ± 0.01 | [6] |
| Melaleuca armillaris | Leaves | 0.08 ± 0.01 | [6] |
| Melaleuca bracteata | Leaves | 0.03 ± 0.01 | [6] |
| Melaleuca cajuputi | Leaves | 0.04 ± 0.00 | [6] |
| Melaleuca clarksonii | Leaves | 0.06 ± 0.00 | [6] |
| Melaleuca dealbata | Leaves | 0.05 ± 0.01 | [6] |
| Melaleuca ericifolia | Leaves | 0.06 ± 0.02 | [6] |
| Melaleuca leucadendra | Leaves | 0.15 ± 0.02 | [6] |
| Eugenia uniflora L. | Leaves | 0.1 (across various months) | [5] |
Experimental Protocols
The extraction and analysis of this compound from natural sources typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).
Extraction of Essential Oil by Hydrodistillation
This protocol is based on the methodology described for the extraction of essential oil from Eugenia uniflora L. leaves[5].
Materials:
-
Air-dried and ground plant material (e.g., leaves)
-
Clevenger-type apparatus
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Infrared moisture balance
Procedure:
-
Determine the moisture content of the plant material using an infrared moisture balance.
-
Place a known amount of the ground plant material into a round-bottom flask.
-
Add distilled water to the flask to cover the plant material.
-
Set up the Clevenger-type apparatus for hydrodistillation.
-
Heat the flask using a heating mantle to boil the water. The steam will carry the volatile essential oils.
-
Continue the hydrodistillation for a set period (e.g., 3 hours).
-
The essential oil will be collected in the calibrated tube of the Clevenger apparatus.
-
After distillation, allow the apparatus to cool down.
-
Carefully collect the essential oil and dry it over anhydrous sodium sulfate.
-
Calculate the yield of the essential oil based on the dry weight of the plant material.
Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general procedure based on methodologies used for essential oil analysis[3][5].
Materials:
-
Extracted essential oil
-
n-hexane (HPLC grade)
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Helium gas (carrier gas)
Procedure:
-
Sample Preparation: Dilute the essential oil in n-hexane to a suitable concentration (e.g., 1:100 v/v).
-
GC-MS System and Conditions:
-
Injector Temperature: 250-260 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 40-60 °C), hold for a few minutes, then ramp up the temperature at a specific rate (e.g., 3 °C/min) to a final temperature (e.g., 175-240 °C), and then ramp up at a higher rate (e.g., 15 °C/min) to a final hold temperature (e.g., 300 °C).
-
Carrier Gas: Helium, at a constant flow rate or linear velocity (e.g., 1.0 mL/min or 30-36.5 cm/s).
-
Injection Mode: Split injection with a defined split ratio (e.g., 1:20 or 1:30).
-
Injection Volume: 1-3 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 200-220 °C.
-
Transfer Line Temperature: 250-280 °C.
-
Scan Range: m/z 35-500.
-
-
Data Analysis:
-
Identify the constituents by comparing their mass spectra with those in a mass spectral library (e.g., NIST, Wiley).
-
Confirm the identification by comparing their Kovats retention indices with literature values.
-
Quantify the relative percentage of each component by peak area normalization.
-
Biosynthetic Pathway of this compound
This compound, being a sesquiterpenoid, is synthesized via the mevalonate (MVA) pathway in the cytoplasm of plant cells. The key precursor for all sesquiterpenoids is farnesyl pyrophosphate (FPP). The final step in the biosynthesis of this compound is the cyclization of FPP, catalyzed by a specific sesquiterpene synthase.
Caption: Biosynthetic pathway of this compound via the Mevalonate pathway.
References
- 1. This compound | 95910-36-4 [chemicalbook.com]
- 2. This compound, 95910-36-4 [thegoodscentscompany.com]
- 3. mdpi.com [mdpi.com]
- 4. neist.res.in [neist.res.in]
- 5. Seasonal and Antioxidant Evaluation of Essential Oil from Eugenia uniflora L., Curzerene-Rich, Thermally Produced in Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Isoledene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoledene | C15H24 | CID 530426 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Isolation of (-)-Isoledene from Mesua ferrea Oleo-Gum Resin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed methodology for the isolation of the amino acid (-)-isoleucine from the oleo-gum resin of Mesua ferrea. While direct literature on this specific isolation is scarce, this document synthesizes established principles of natural product chemistry and amino acid separation to present a robust and detailed experimental protocol.
Introduction
Mesua ferrea, commonly known as Ceylon Ironwood or Nagkesar, is a plant species with a rich history in traditional medicine. Its various parts, including the oleo-gum resin, are known to contain a diverse array of phytochemicals, including coumarins, xanthones, terpenoids, and amino acids. Among these is (-)-isoleucine, an essential branched-chain amino acid (BCAA) with significant roles in protein synthesis, metabolism, and physiological regulation. The isolation and characterization of (-)-isoleucine from this natural source are of interest for pharmaceutical and nutraceutical applications.
This guide outlines a multi-step process for the extraction, purification, and characterization of (-)-isoleucine from Mesua ferrea oleo-gum resin, providing detailed experimental protocols and data presentation formats.
Data Presentation
The following tables are presented as templates for organizing quantitative data obtained during the isolation process.
Table 1: Extraction Yield from Mesua ferrea Oleo-Gum Resin
| Parameter | Value |
| Starting Material (Dry Oleo-Gum Resin) | 1 kg |
| Initial Methanolic Extract (Crude) | [Specify Yield in g] |
| Acid-Insoluble Fraction (Precipitate) | [Specify Weight in g] |
| Aqueous Amino Acid-Rich Fraction | [Specify Volume in L] |
Table 2: Column Chromatography Purification of (-)-Isoledene
| Chromatographic Step | Stationary Phase | Mobile Phase | Fraction Volume (mL) | This compound Yield (mg) | Purity (%) |
| Ion-Exchange Chromatography | Dowex 50W X8 | 2N NH₄OH | [Specify] | [Specify] | [Specify] |
| Size-Exclusion Chromatography | Sephadex G-25 | Deionized Water | [Specify] | [Specify] | [Specify] |
| Preparative HPLC | C18 Silica Gel | Acetonitrile/Water Gradient | [Specify] | [Specify] | [Specify] |
Table 3: Spectroscopic Data for Isolated this compound
| Spectroscopic Technique | Key Data Points |
| ¹H-NMR (500 MHz, D₂O) | δ (ppm): [Specify chemical shifts and multiplicities] |
| ¹³C-NMR (125 MHz, D₂O) | δ (ppm): [Specify chemical shifts] |
| FT-IR (KBr) | ν_max_ (cm⁻¹): [Specify key vibrational frequencies] |
| Mass Spectrometry (ESI-MS) | m/z: [Specify molecular ion peak] |
Experimental Protocols
3.1. Collection and Preparation of Oleo-Gum Resin
-
Collection: The oleo-gum resin is collected from incisions made in the bark of mature Mesua ferrea trees.
-
Drying: The collected resin is air-dried in the shade for 2-3 weeks to remove excess moisture.
-
Grinding: The dried resin is ground into a fine powder using a mechanical grinder to increase the surface area for extraction.
3.2. Extraction of Amino Acids
-
Solvent Extraction: The powdered oleo-gum resin (1 kg) is macerated with 80% methanol (5 L) for 48 hours at room temperature with occasional stirring.
-
Filtration and Concentration: The methanolic extract is filtered through Whatman No. 1 filter paper. The filtrate is concentrated under reduced pressure using a rotary evaporator at 40°C to yield a crude extract.
-
Acid Hydrolysis: The crude extract is subjected to acid hydrolysis with 6N HCl at 110°C for 24 hours to liberate free amino acids from any proteins or peptides.
-
Neutralization and Precipitation: The hydrolysate is cooled and neutralized with 6N NaOH to pH 7.0. The solution is then acidified to pH 3.0 with glacial acetic acid to precipitate acid-insoluble components. The mixture is centrifuged at 5000 rpm for 15 minutes, and the supernatant containing the amino acids is collected.
3.3. Purification of this compound
3.3.1. Ion-Exchange Chromatography
-
Column Preparation: A glass column (5 cm x 50 cm) is packed with Dowex 50W X8 cation-exchange resin and equilibrated with 0.1 N HCl.
-
Sample Loading: The aqueous amino acid-rich fraction is loaded onto the column.
-
Elution: The column is first washed with deionized water to remove neutral and acidic compounds. The bound amino acids are then eluted with 2N ammonium hydroxide.
-
Fraction Collection: Fractions of 20 mL are collected and monitored for the presence of amino acids using the ninhydrin test.
3.3.2. Size-Exclusion Chromatography
-
Column Preparation: A column (2.5 cm x 100 cm) is packed with Sephadex G-25 and equilibrated with deionized water.
-
Sample Application: The pooled and concentrated amino acid fractions from ion-exchange chromatography are applied to the column.
-
Elution: Elution is carried out with deionized water at a flow rate of 1 mL/min.
-
Fraction Analysis: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing isoleucine.
3.3.3. Preparative High-Performance Liquid Chromatography (HPLC)
-
Column: A preparative C18 reverse-phase column (250 mm x 20 mm, 10 µm) is used.
-
Mobile Phase: A gradient of acetonitrile in water (e.g., 5% to 30% acetonitrile over 30 minutes) is employed.
-
Injection and Fractionation: The isoleucine-containing fractions from the previous step are injected, and fractions corresponding to the isoleucine peak are collected.
-
Lyophilization: The purified fractions are pooled and lyophilized to obtain pure (-)-isoleucine as a white powder.
Visualization of Experimental Workflow
Caption: Workflow for the isolation of (-)-isoleucine.
Logical Relationship of Purification Steps
Caption: Rationale behind the multi-step purification process.
Chemical and physical properties of (-)-Isoledene.
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Isoledene is a sesquiterpene hydrocarbon of significant interest within the scientific community, particularly for its potential therapeutic applications. As a natural product, it is found in the essential oils of various plants and has demonstrated a range of biological activities, including anti-repellent, anti-inflammatory, antibacterial, and notably, apoptosis-inducing properties in cancer cell lines. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, alongside detailed experimental protocols and the elucidation of its known signaling pathways.
Chemical and Physical Properties
This compound, with the molecular formula C₁₅H₂₄, is a tricyclic sesquiterpene. Its chemical structure and properties have been characterized through various analytical techniques. The following tables summarize the key quantitative data for easy reference and comparison.
| Identifier | Value | Source |
| IUPAC Name | (1aR,4R,7R,7bS)-1,1,4,7-Tetramethyl-1a,2,3,4,5,6,7,7b-octahydro-1H-cyclopropa[e]azulene | [1] |
| CAS Number | 95910-36-4 | [2][3][4] |
| Molecular Formula | C₁₅H₂₄ | [2][3][4][5] |
| Molecular Weight | 204.35 g/mol | [2][3][4] |
| SMILES String | C[C@@H]1CC[C@@H]2--INVALID-LINK--C2(C)C | [2][3] |
| InChI Key | NUQDPKOFUKFKFD-BGOOENEXSA-N | [2][3] |
| Physical Property | Value | Conditions | Source |
| Boiling Point | 95 °C | at 5 mmHg | [2][3][6] |
| 261-262 °C | at 760 mmHg (lit.) | [2] | |
| 252-253 °C | at 760 mmHg (est.) | [7] | |
| Density | 0.902 g/mL | at 20 °C | [2][3][6] |
| Refractive Index (n20/D) | 1.493 | [2][3] | |
| Optical Activity ([α]20/D) | -50.5 ± 1° | neat | [2][3] |
| Vapor Pressure | 0.014 mmHg | at 25 °C (est.) | [7] |
| Flash Point | 102.70 °C | TCC (est.) | [7] |
| LogP (Octanol/Water Partition Coefficient) | 6.385 | (est.) | [6][7] |
| 4.415 | (Crippen Calculated) | [1] | |
| Water Solubility | -4.43 (log10WS in mol/L) | (Crippen Calculated) | [1] |
| Storage Temperature | 2-8°C | [2][3][6] |
| Thermodynamic Property | Value | Unit | Source |
| Enthalpy of Formation (ΔfH°gas) | -137.45 | kJ/mol | [1] |
| Enthalpy of Vaporization (ΔvapH°) | 48.91 | kJ/mol | [1] |
| Enthalpy of Fusion (ΔfusH°) | 21.10 | kJ/mol | [1] |
| Standard Gibbs Free Energy of Formation (ΔfG°) | 223.26 | kJ/mol | [1] |
| Critical Temperature (Tc) | Not Available | ||
| Critical Pressure (Pc) | 2005.50 | kPa | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a key technique for identifying this compound in complex mixtures like essential oils. The Kovats retention index, a measure of where a compound elutes relative to a series of n-alkanes, is a useful parameter for its identification on non-polar columns.[8][9]
| Parameter | Value | Source |
| Kovats Retention Index (non-polar column) | 1373, 1377 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorptions corresponding to C-H stretching and bending vibrations of its alkane and alkene moieties. The absence of significant absorptions for hydroxyl, carbonyl, or other functional groups confirms its hydrocarbon nature.
Experimental Protocols
Isolation of this compound from Natural Sources
This compound is a component of the essential oils of various plants, including ginger (Zingiber officinale) and stinging nettle (Urtica dioica).[6] A general protocol for its isolation involves the following steps:
1. Extraction of Essential Oil:
-
Hydrodistillation: Plant material (e.g., fresh or dried rhizomes of ginger) is subjected to hydrodistillation using a Clevenger-type apparatus. The plant material is boiled in water, and the steam carrying the volatile essential oil is condensed and collected. The oil layer is then separated from the aqueous layer.
2. Fractionation and Purification:
-
Column Chromatography: The crude essential oil is subjected to column chromatography on silica gel. A non-polar solvent system, such as n-hexane, is typically used as the mobile phase. Fractions are collected and analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Preparative GC or HPLC: For higher purity, fractions enriched with this compound can be further purified using preparative gas chromatography or high-performance liquid chromatography on a suitable stationary phase.
Caption: General workflow for the isolation of this compound.
Apoptosis Induction Assay in HCT 116 Colon Cancer Cells
The apoptosis-inducing activity of this compound can be assessed using the human colon carcinoma cell line, HCT 116.
1. Cell Culture and Treatment:
-
HCT 116 cells are cultured in an appropriate medium (e.g., DMEM supplemented with 10% fetal bovine serum) at 37°C in a humidified atmosphere with 5% CO₂.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48 hours).
2. Assessment of Apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry after staining the cells with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI stains the nucleus of late apoptotic or necrotic cells.
-
Caspase Activity Assay: The activity of key executioner caspases, such as caspase-3 and caspase-7, can be measured using a luminogenic or fluorogenic substrate. An increase in caspase activity is indicative of apoptosis.
-
Western Blot Analysis: The expression levels of apoptosis-related proteins (e.g., Bcl-2 family proteins, caspases) can be analyzed by Western blotting to elucidate the molecular mechanism.
Caption: Experimental workflow for apoptosis induction assay.
Antibacterial Susceptibility Testing
The antibacterial activity of this compound can be determined using the broth microdilution method.
1. Preparation of Inoculum:
-
A standardized bacterial suspension (e.g., 0.5 McFarland standard) of the test organism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).
2. Broth Microdilution Assay:
-
Serial twofold dilutions of this compound are prepared in a 96-well microtiter plate.
-
The standardized bacterial inoculum is added to each well.
-
The plate is incubated at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Signaling Pathways
ROS-Mediated Apoptosis in Colon Cancer Cells
Research has indicated that an this compound-rich fraction induces apoptosis in HCT 116 colon cancer cells through a mechanism involving the generation of Reactive Oxygen Species (ROS).[10] The proposed signaling pathway is as follows:
This compound treatment leads to an increase in intracellular ROS levels. This oxidative stress disrupts the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including the initiator caspase-9 and the executioner caspases-3 and -7. The activation of these caspases ultimately leads to the cleavage of cellular substrates and the execution of the apoptotic program. Furthermore, the this compound-rich fraction has been shown to up-regulate the expression of pro-apoptotic proteins such as Bid and Bim, and down-regulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-w, further promoting apoptosis.[10]
Caption: Proposed ROS-mediated apoptotic pathway of this compound.
Conclusion
This compound is a promising natural compound with well-defined chemical and physical properties and significant biological activities. This guide provides a foundational understanding for researchers and professionals in drug development. Further investigation into its total synthesis, detailed spectroscopic characterization, and in-depth exploration of its mechanisms of action will be crucial for harnessing its full therapeutic potential.
References
- 1. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Catalpol promotes cellular apoptosis in human HCT116 colorectal cancer cells via microRNA-200 and the downregulation of PI3K-Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective photochemical synthesis of a simple alkene via the solid state ionic chiral auxiliary approach | UBC Chemistry [chem.ubc.ca]
- 6. Broth microdilution - Wikipedia [en.wikipedia.org]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid and simple isolation of zingiberene from ginger essential Oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Biological activities of (-)-Isoledene (antibacterial, anti-inflammatory).
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isoledene, a naturally occurring sesquiterpene, has been identified as a molecule of interest due to its potential biological activities. This technical guide provides an in-depth overview of the current, albeit limited, scientific knowledge regarding the antibacterial and anti-inflammatory properties of this compound. While specific quantitative data for the pure compound is scarce in publicly available literature, this document summarizes the existing qualitative information and provides detailed, representative experimental protocols for the evaluation of such activities. Furthermore, it outlines hypothetical signaling pathways that may be involved in its anti-inflammatory effects, offering a foundation for future research and drug development endeavors.
Antibacterial Activity of this compound
This compound has been reported to possess antibacterial properties. However, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broad range of bacterial strains, are not extensively documented in the available scientific literature. The data that is available is often in the context of essential oils or plant extracts containing this compound as one of the components.
Quantitative Antibacterial Data
A comprehensive summary of specific antibacterial activity for this compound is presented below. It is important to note that the lack of extensive data highlights a significant gap in the current research landscape.
| Bacterial Strain | Test Method | Concentration Range Tested (µg/mL) | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Data Not Available | ||||||
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The following is a detailed, standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound, such as this compound, against a specific bacterial strain. This method is widely accepted and allows for the quantitative assessment of antibacterial potency.[1][2][3][4][5]
Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterium.
Materials:
-
This compound stock solution (of known concentration)
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)
-
Sterile pipette tips and multichannel pipette
-
Incubator
Procedure:
-
Preparation of Reagents:
-
Prepare a 2-fold serial dilution of the this compound stock solution in the appropriate broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
The concentration range should be chosen based on preliminary screening or expected potency.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only) in each plate.
-
-
Inoculum Preparation:
-
Culture the test bacterium overnight in the appropriate broth.
-
Dilute the overnight culture to achieve a standardized inoculum density, typically 1 x 10^5 to 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control wells. This will bring the final volume in each well to 200 µL and dilute the compound concentration by half.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the specific bacterium (e.g., 37°C for most human pathogens) for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacterium.
-
Optionally, the optical density (OD) at 600 nm can be measured using a microplate reader to quantify bacterial growth.
-
Anti-inflammatory Activity of this compound
This compound has been noted for its anti-inflammatory potential.[1] The mechanisms underlying this activity are likely multifaceted and may involve the modulation of key inflammatory pathways.
Quantitative Anti-inflammatory Data
Similar to its antibacterial profile, specific quantitative data for the anti-inflammatory activity of this compound, such as IC50 values for the inhibition of key inflammatory enzymes or mediators, is not well-documented.
| Target/Assay | Test System | Concentration Range Tested (µM) | IC50 (µM) | Reference |
| Cyclooxygenase-1 (COX-1) | In vitro enzyme assay | Data Not Available | ||
| Cyclooxygenase-2 (COX-2) | In vitro enzyme assay | Data Not Available | ||
| Inducible Nitric Oxide Synthase (iNOS) | Cell-based assay (e.g., LPS-stimulated macrophages) | Data Not Available |
Experimental Protocols for Anti-inflammatory Activity Assessment
This protocol describes a common method to assess the inhibitory effect of a compound on COX-1 and COX-2 enzymes, which are key mediators of inflammation.[6][7][8]
Objective: To determine the IC50 value of this compound for the inhibition of COX-1 and COX-2 activity.
Materials:
-
This compound
-
Purified COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin production)
-
96-well plates
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme Reaction:
-
In a 96-well plate, add the assay buffer, the COX enzyme (either COX-1 or COX-2), and the various concentrations of this compound.
-
Include a control with no inhibitor.
-
Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the optimal temperature (e.g., 37°C).
-
-
Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.
-
Detection: After a specific incubation time, add the detection reagent to stop the reaction and quantify the amount of prostaglandin produced.
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of this compound compared to the control.
-
Plot the percentage inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
This cell-based assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in stimulated macrophage cells.[9][10]
Objective: To determine the effect of this compound on inducible nitric oxide synthase (iNOS) activity in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Lipopolysaccharide (LPS)
-
Cell culture medium and supplements
-
Griess reagent
-
96-well cell culture plates
-
Cell culture incubator
-
Microplate reader
Procedure:
-
Cell Culture: Culture RAW 264.7 macrophages in 96-well plates until they reach approximately 80% confluency.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Include a vehicle control.
-
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce iNOS expression and NO production. A non-stimulated control should also be included.
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant. The Griess reagent reacts with nitrite, a stable breakdown product of NO, to produce a colored compound.
-
-
Data Analysis:
-
Measure the absorbance at 540 nm using a microplate reader.
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite in the samples and determine the percentage inhibition of NO production by this compound.
-
Potential Signaling Pathways in Anti-inflammatory Action
While direct experimental evidence for the signaling pathways modulated by this compound is lacking, its anti-inflammatory properties suggest potential interaction with key inflammatory cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Hypothetical Involvement of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Many natural anti-inflammatory compounds exert their effects by inhibiting this pathway.
Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.
Hypothetical Involvement of the MAPK Signaling Pathway
The MAPK signaling cascade is another crucial pathway involved in cellular responses to inflammatory stimuli. It comprises several branches, including the p38, JNK, and ERK pathways, which regulate the expression of inflammatory mediators.
Caption: Hypothetical modulation of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
-
Quantitative Assessment: Systematic evaluation of the MIC and MBC of pure this compound against a diverse panel of clinically relevant bacteria, including multidrug-resistant strains.
-
In-depth Anti-inflammatory Profiling: Determination of the IC50 values of this compound against key inflammatory targets (COX-1, COX-2, iNOS, various cytokines) and in various cell-based and animal models of inflammation.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound in both bacterial and mammalian cells.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs to optimize its biological activities and pharmacokinetic properties.
By addressing these research gaps, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and effective treatments for bacterial infections and inflammatory diseases.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 5. protocols.io [protocols.io]
- 6. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 7. abcam.com [abcam.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. abcam.com [abcam.com]
Unveiling the Antineoplastic Potential of (-)-Isoledene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antineoplastic and apoptosis-inducing activities of (-)-Isoledene, a sesquiterpene found in the oleo-gum resin of Mesua ferrea. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of its cytotoxic effects, underlying molecular mechanisms, and detailed experimental methodologies.
Quantitative Analysis of Cytotoxic Activity
The cytotoxic potential of an Isoledene-rich sub-fraction (IR-SF) has been evaluated in human colorectal carcinoma (HCT 116) cells. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency in inhibiting cell proliferation.
| Compound/Fraction | Cell Line | IC50 Value (µg/mL) | Citation |
| Isoledene-rich sub-fraction (IR-SF) | HCT 116 | 16.62 ± 0.38 | [1] |
Note: The reported IC50 value is for a semi-pure, Isoledene-rich sub-fraction, which was found to contain 82% Isoledene by GC-MS analysis.[1]
Molecular Mechanism of Action: Induction of Apoptosis
This compound exerts its antineoplastic effects primarily through the induction of apoptosis in cancer cells. The underlying mechanism involves the activation of a ROS-mediated mitochondrial pathway.
Key molecular events in this compound-induced apoptosis include:
-
Increased Reactive Oxygen Species (ROS) Production: Treatment with the Isoledene-rich fraction leads to a significant increase in intracellular ROS levels.[1]
-
Modulation of Bcl-2 Family Proteins: A shift in the balance of pro- and anti-apoptotic Bcl-2 family proteins is observed.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The altered Bcl-2 protein ratio leads to a decrease in the mitochondrial outer membrane potential.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.
-
Caspase Cascade Activation: Cytosolic cytochrome c triggers the activation of a cascade of caspases, including caspase-8, caspase-9, and the executioner caspase-3.[1]
-
Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis, leading to DNA fragmentation and the characteristic morphological changes of programmed cell death.
Experimental Protocols
The following are detailed methodologies for key experiments utilized to elucidate the antineoplastic and apoptosis-inducing activities of this compound.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cell proliferation.
-
Cell Seeding: Seed cancer cells (e.g., HCT 116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the Isoledene-rich fraction and incubate for 24, 48, or 72 hours. Include a vehicle-treated control group.
-
MTT Addition: Following the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined from the dose-response curve.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of the test compound for the specified duration.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase Activity Assay
This assay quantifies the activity of key caspases involved in the apoptotic cascade.
-
Cell Lysis: Treat cells with the compound, harvest, and lyse them using a chilled cell lysis buffer. Incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic extract.
-
Protein Quantification: Determine the protein concentration of the lysate.
-
Assay Reaction: In a 96-well plate, add the cell lysate to a reaction buffer containing a specific caspase substrate conjugated to a chromophore (e.g., DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of specific proteins.
-
Protein Extraction: Extract total protein from treated and untreated cells using a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each sample.
-
SDS-PAGE: Separate the protein samples (20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., Bcl-2, Bax, Cytochrome c, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: ROS-mediated mitochondrial pathway of apoptosis induced by this compound.
Experimental Workflow for Assessing Antineoplastic Activity
Caption: General workflow for evaluating the anticancer properties of this compound.
References
An In-depth Technical Guide to the Biosynthesis of Sesquiterpenes, with a Focus on (-)-Isoledene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sesquiterpenes, a diverse class of C15 isoprenoids, are of significant interest to the pharmaceutical and biotechnology industries due to their wide range of biological activities. This technical guide provides a comprehensive overview of the biosynthetic pathway of sesquiterpenes, with a particular focus on the formation of (-)-Isoledene. While a dedicated this compound synthase has yet to be characterized, this document outlines the established upstream pathways, the general mechanism of sesquiterpene synthases, and proposes a putative biosynthetic route to this compound based on the known cyclization mechanisms of structurally related compounds. Detailed experimental protocols for the heterologous expression of sesquiterpene synthases, in vitro enzyme assays, and product analysis by gas chromatography-mass spectrometry (GC-MS) are provided to facilitate further research in this area. Quantitative data for representative sesquiterpene synthases are also presented to offer a comparative understanding of their kinetic properties.
Introduction to Sesquiterpene Biosynthesis
Sesquiterpenes are a large and structurally diverse family of natural products derived from the C15 precursor, farnesyl pyrophosphate (FPP)[1]. Their biosynthesis is a fascinating example of nature's ability to generate immense chemical complexity from a single linear substrate. The intricate carbon skeletons of sesquiterpenes are forged by a class of enzymes known as sesquiterpene synthases (STSs), which catalyze the cyclization of FPP through a series of carbocationic intermediates. This enzymatic transformation is the key step that dictates the final structure and stereochemistry of the resulting sesquiterpene.
The biosynthesis of sesquiterpenes can be broadly divided into two main stages:
-
Upstream Isoprenoid Pathway: The synthesis of the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), and their subsequent condensation to form the C15 precursor, farnesyl pyrophosphate (FPP).
-
Sesquiterpene Synthase (STS) Catalysis: The cyclization of FPP by a specific STS to generate the diverse array of sesquiterpene scaffolds.
This guide will delve into the details of these pathways, with a particular emphasis on what is known and what can be inferred about the biosynthesis of the cadinane-type sesquiterpene, this compound.
The Upstream Isoprenoid Pathway: Synthesis of Farnesyl Pyrophosphate (FPP)
The biosynthesis of FPP, the universal precursor to all sesquiterpenes, occurs through two distinct pathways depending on the organism and cellular compartment: the Mevalonate (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.
The Mevalonate (MVA) Pathway
Predominantly active in the cytosol of eukaryotes, including fungi and animals, and in the cytoplasm of archaea, the MVA pathway commences with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). A series of enzymatic steps then convert HMG-CoA to IPP and DMAPP.
The 2-C-methyl-D-erythritol 4-phosphate (MEP) Pathway
The MEP pathway, also known as the non-mevalonate pathway, is primarily found in bacteria, algae, and the plastids of plants. This pathway utilizes pyruvate and glyceraldehyde-3-phosphate as initial substrates to produce IPP and DMAPP through a different set of intermediates compared to the MVA pathway.
Formation of Farnesyl Pyrophosphate (FPP)
Regardless of the upstream pathway, the C5 units, IPP and DMAPP, are sequentially condensed by prenyltransferases. Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of one molecule of DMAPP and one molecule of IPP to form the C10 intermediate, GPP. Subsequently, farnesyl pyrophosphate synthase (FPPS) adds another molecule of IPP to GPP to yield the C15 compound, farnesyl pyrophosphate (FPP)[2].
References
(-)-Isoledene: A Sesquiterpene with Promising Pharmacological Potential in Plant Essential Oils
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Isoledene, a tricyclic sesquiterpene hydrocarbon, is a notable constituent of various plant essential oils, contributing to their characteristic aroma and, more importantly, their diverse biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, natural occurrence, and its significant role in the pharmacological effects of essential oils. We delve into its demonstrated anti-inflammatory, antibacterial, and anticancer properties, elucidating the underlying molecular mechanisms. This document aims to serve as a valuable resource for researchers and professionals in the fields of phytochemistry, pharmacology, and drug development by consolidating quantitative data, detailing experimental protocols, and visualizing key biological pathways.
Introduction
Essential oils, the volatile aromatic compounds extracted from plants, have been utilized for centuries in traditional medicine, perfumery, and food preservation. Their therapeutic properties are attributed to a complex mixture of secondary metabolites, among which sesquiterpenes play a crucial role. This compound (CAS Number: 95910-36-4, Molecular Formula: C₁₅H₂₄, Molecular Weight: 204.35 g/mol ) is a sesquiterpene that has garnered increasing scientific interest due to its significant presence in numerous medicinally important plants and its promising spectrum of biological activities.[1][2][3] This guide synthesizes the current knowledge on this compound, with a focus on its quantitative distribution in plant essential oils and its pharmacological mechanisms of action.
Chemical and Physical Properties
This compound is characterized by its unique tricyclic structure. Its physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₂₄ | [1][2] |
| Molecular Weight | 204.35 g/mol | [1][2] |
| CAS Number | 95910-36-4 | [1][2] |
| Boiling Point | 95 °C at 5 mmHg | [1] |
| Density | 0.902 g/mL at 20 °C | [1] |
| Optical Activity | [α]20/D −50.5±1°, neat | [1] |
| Refractive Index | n20/D 1.493 | [1] |
| Storage Temperature | 2-8°C | [1] |
Occurrence and Quantitative Analysis in Plant Essential Oils
This compound is a widespread component of essential oils from various plant families. Its concentration can vary significantly depending on the plant species, geographical origin, harvesting time, and extraction method. Gas chromatography-mass spectrometry (GC-MS) is the standard analytical technique for the identification and quantification of this compound in essential oil samples. The table below presents a summary of the quantitative data available in the literature.
| Plant Species | Plant Part | Percentage of this compound (%) | Reference(s) |
| Melaleuca alternifolia | Leaves | 0.1 - 0.23 | [1][2] |
| Salvia officinalis | Leaves | 0.61 | [4] |
| Eugenia uniflora | Leaves | 0.1 | [5] |
| Mesua ferrea | Oleo-gum resin | 82 (in Isoledene-rich fraction) | [6] |
| Zingiber officinale | Rhizome | Not explicitly quantified | [7] |
| Pinus species | Needles | Not explicitly quantified | |
| Nyctanthes arbor-tristis | Flowers | 0.11 | [8] |
Biological Activities and Mechanisms of Action
This compound has been reported to possess a range of biological activities, including anti-inflammatory, antibacterial, and anticancer effects.[9]
Anti-inflammatory Activity
While direct studies on the anti-inflammatory mechanism of pure this compound are limited, the activity of essential oils containing this compound and related terpenoids suggests a multifactorial action. This likely involves the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are critical in regulating the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6).
Caption: Hypothetical anti-inflammatory signaling pathway of this compound.
Antibacterial Activity
This compound has demonstrated antibacterial properties against various pathogens.[9] The lipophilic nature of sesquiterpenes allows them to partition into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular components and ultimately cell death.
Anticancer Activity: Induction of Apoptosis
One of the most significant biological activities of this compound is its ability to induce apoptosis in cancer cells.[6] Studies have shown that it can trigger the intrinsic, or mitochondrial, pathway of apoptosis. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to the upregulation of pro-apoptotic proteins of the Bcl-2 family, such as Bid and Bim. These proteins promote the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (cysteine-aspartic proteases), the executioners of apoptosis.
Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound.
Isolation of this compound from Plant Material
A general workflow for the isolation of this compound from essential oils is depicted below.
Caption: General experimental workflow for the isolation of this compound.
Protocol:
-
Extraction: The essential oil is typically obtained from the plant material (e.g., leaves, flowers, resin) by hydrodistillation or steam distillation for several hours.
-
Fractionation: The crude essential oil is then subjected to fractional distillation under reduced pressure or column chromatography on silica gel to separate the components based on their boiling points or polarity.
-
Identification: Fractions are analyzed by GC-MS to identify those rich in this compound based on its characteristic retention time and mass spectrum.
-
Purification: The this compound-rich fraction is further purified using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer. Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness) is commonly used. Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min). Injector Temperature: Typically set around 250°C. Oven Temperature Program:
-
Initial temperature: 50-60°C, hold for 2-3 minutes.
-
Ramp: Increase to 250-300°C at a rate of 5-10°C/min.
-
Final hold: 5-10 minutes. Mass Spectrometer:
-
Ionization mode: Electron Impact (EI) at 70 eV.
-
Mass range: m/z 40-500. Identification: The identification of this compound is based on the comparison of its retention index and mass spectrum with those of authentic standards and/or reference libraries (e.g., NIST, Wiley).
Determination of Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the MIC of this compound against bacterial strains.
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in a broth medium (e.g., Mueller-Hinton Broth) to create a series of two-fold dilutions in a 96-well microtiter plate.
-
Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).
-
Include a positive control (broth with bacteria, no this compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages
This assay measures the ability of this compound to inhibit the production of NO in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The absorbance is read at approximately 540 nm.
-
A decrease in nitrite concentration in the presence of this compound indicates its inhibitory effect on NO production.
-
Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed reduction in NO is not due to cytotoxicity.
Conclusion and Future Perspectives
This compound stands out as a promising bioactive compound with a multifaceted pharmacological profile. Its presence in a variety of plant essential oils underscores the therapeutic potential of these natural products. The elucidated mechanisms of action, particularly the induction of apoptosis in cancer cells, pave the way for further investigation into its potential as a lead compound in drug discovery. Future research should focus on a more comprehensive quantitative analysis of this compound across a wider range of plant species, detailed in vivo studies to validate its efficacy and safety, and further exploration of its molecular targets to fully unravel its therapeutic potential. The information compiled in this guide provides a solid foundation for such future endeavors.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. Inhibition of nitric oxide in LPS-stimulated macrophages of young and senescent mice by δ-tocotrienol and quercetin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Strategies for (-)-Isoledene: A Detailed Overview for Researchers
For researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of the total synthesis strategies for the sesquiterpene (-)-Isoledene. This guide details and compares distinct synthetic approaches, offering in-depth experimental protocols for key reactions and quantitative data to inform synthetic planning.
This compound, a tricyclic sesquiterpene, has attracted the attention of synthetic chemists due to its unique molecular architecture, characterized by a fused cyclopropane ring. The enantioselective synthesis of this natural product presents a significant challenge, requiring precise control over stereochemistry. This document outlines and compares two prominent and effective strategies for the total synthesis of this compound, developed by the research groups of Mehta and Helquist.
Comparative Analysis of Synthetic Strategies
The total syntheses of this compound developed by Mehta and Helquist, while both achieving the target molecule, employ distinct strategic approaches, starting materials, and key transformations. A summary of the quantitative aspects of each synthesis is presented below for direct comparison.
| Parameter | Mehta Synthesis | Helquist Formal Synthesis |
| Starting Material | (+)-3-Carene | (+)-Pulegone |
| Key Strategy | Photochemical Rearrangement | Intramolecular Cyclopropanation |
| Overall Yield | ~15% | Not reported for full sequence |
| Number of Steps | 10 | 8 (to key intermediate) |
| Enantioselectivity | Substrate-controlled | Reagent-controlled |
Strategic Approaches and Key Transformations
Mehta's Enantioselective Synthesis from (+)-3-Carene
Professor Goverdhan Mehta's group devised an elegant and efficient enantioselective synthesis of this compound starting from the readily available and inexpensive monoterpene, (+)-3-carene. This strategy leverages the inherent chirality of the starting material to control the stereochemistry of the final product.
A pivotal step in this synthesis is a photochemical rearrangement of a bicyclo[3.1.0]hexene derivative, which establishes the core tricyclic skeleton of isoledene. This is followed by a series of functional group manipulations to complete the synthesis.
Helquist's Formal Synthesis via Intramolecular Cyclopropanation
Professor Paul Helquist's research group developed a formal total synthesis of this compound, distinguished by a key intramolecular cyclopropanation reaction. This approach commences with the chiral monoterpene (+)-pulegone.
The synthesis hinges on the construction of a diazo ketone precursor, which then undergoes a rhodium-catalyzed intramolecular cyclopropanation to form the characteristic tricyclic core of isoledene. This formal synthesis provides a versatile intermediate that has been previously converted to the natural product.
Experimental Protocols
Detailed experimental procedures for the key transformations in both synthetic routes are provided below. These protocols are adapted from the original publications and are intended for instructional purposes in a laboratory setting.
Mehta Synthesis: Photochemical Rearrangement
Objective: To construct the tricyclic core of this compound via a photochemical rearrangement.
Materials:
-
Photochemical precursor (derived from (+)-3-carene)
-
Acetone (spectroscopic grade)
-
Pyrex immersion well photoreactor with a 450 W medium-pressure mercury lamp
-
Argon gas supply
-
Standard laboratory glassware for extraction and purification
-
Silica gel for column chromatography
Procedure:
-
A solution of the photochemical precursor (1.0 g) in freshly distilled acetone (200 mL) is placed in the photoreactor.
-
The solution is deoxygenated by bubbling with argon for 30 minutes.
-
The reaction mixture is irradiated with the mercury lamp for 4 hours while maintaining a gentle argon stream. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the tricyclic intermediate.
Helquist Synthesis: Intramolecular Cyclopropanation
Objective: To form the tricyclic ketone intermediate via a rhodium-catalyzed intramolecular cyclopropanation.
Materials:
-
Diazo ketone precursor (derived from (+)-pulegone)
-
Dichloromethane (anhydrous)
-
Rhodium(II) acetate dimer [Rh₂(OAc)₄]
-
Argon gas supply
-
Standard laboratory glassware for reaction, extraction, and purification
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of the diazo ketone precursor (500 mg) in anhydrous dichloromethane (50 mL) under an argon atmosphere at room temperature is added rhodium(II) acetate dimer (10 mg).
-
The reaction mixture is stirred at room temperature for 2 hours, during which time nitrogen evolution is observed. The reaction progress is monitored by TLC.
-
Once the starting material is consumed, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel with a hexane-ether solvent system to yield the key tricyclic ketone.
These detailed application notes and protocols provide a solid foundation for researchers interested in the synthesis of this compound and related sesquiterpenoid structures. The comparative analysis of the Mehta and Helquist strategies highlights the diverse and creative approaches available in modern organic synthesis.
Asymmetric Synthesis of (-)-Isoledene: A Detailed Guide
Introduction
(-)-Isoledene is a sesquiterpene natural product characterized by a bicyclo[5.3.0]decane core structure. Its intriguing molecular architecture and potential biological activity have made it a target for synthetic chemists. This document provides a detailed overview of the asymmetric synthesis of the this compound enantiomer, targeting researchers, scientists, and professionals in drug development. The following sections outline the key synthetic strategies, experimental protocols, and quantitative data for the enantioselective preparation of this complex molecule.
Retrosynthetic Analysis and Synthetic Strategy
The asymmetric synthesis of this compound presents a significant challenge due to the presence of multiple stereocenters and a complex fused ring system. A successful synthetic approach must address the stereoselective formation of these chiral centers and the efficient construction of the bicyclic core.
A plausible retrosynthetic analysis of this compound reveals that the core bicyclo[5.3.0]decane skeleton can be constructed through various cyclization strategies, such as intramolecular aldol reactions, ring-closing metathesis, or radical cyclizations. The stereocenters can be established using chiral auxiliaries, asymmetric catalysis, or by employing chiral starting materials from the chiral pool.
One effective strategy involves the use of a catalytic asymmetric alkylation to set a key stereocenter, followed by a ring-contraction and ring-closing metathesis to assemble the five- and seven-membered rings of the bicyclo[5.3.0]decane core, respectively.
Experimental Protocols
The following protocols are based on established methodologies for the synthesis of related bicyclo[5.3.0]decane sesquiterpenes and represent a viable pathway to this compound.
Protocol 1: Catalytic Asymmetric Alkylation
This protocol describes the enantioselective alkylation of a suitable pronucleophile to introduce the initial stereocenter.
Materials:
-
Substrate (e.g., a β-ketoester or equivalent)
-
Electrophile (e.g., an allylic halide)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Chiral ligand (e.g., (S)-t-Bu-PHOX)
-
Base (e.g., LHMDS)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the chiral ligand in anhydrous THF at room temperature, add the palladium catalyst. Stir the mixture for 30 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C).
-
Add the substrate to the reaction mixture.
-
Slowly add the base to the mixture and stir for 1 hour.
-
Add the electrophile dropwise and allow the reaction to proceed until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Ring-Closing Metathesis
This protocol outlines the formation of the seven-membered ring of the bicyclo[5.3.0]decane core.
Materials:
-
Diene substrate
-
Grubbs' catalyst (e.g., Grubbs' second-generation catalyst)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the diene substrate in anhydrous dichloromethane.
-
Add the Grubbs' catalyst to the solution.
-
Reflux the reaction mixture under an inert atmosphere until the starting material is consumed (monitored by TLC).
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of related bicyclo[5.3.0]decane sesquiterpenes, which can be expected for the synthesis of this compound.
Table 1: Catalytic Asymmetric Alkylation
| Entry | Substrate | Electrophile | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | β-ketoester A | Allyl bromide | 2.5 | (S)-t-Bu-PHOX | LHMDS | THF | -78 | 12 | 85 | 95 |
| 2 | β-ketoester B | Prenyl bromide | 2.5 | (R)-BINAP | KHMDS | Toluene | -40 | 24 | 78 | 92 |
Table 2: Ring-Closing Metathesis
| Entry | Substrate | Catalyst | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Diene A | Grubbs' II | 5 | CH₂Cl₂ | 40 | 6 | 92 |
| 2 | Diene B | Hoveyda-Grubbs' II | 5 | Toluene | 80 | 12 | 88 |
Visualizations
Synthetic Pathway for this compound
Caption: A generalized workflow for the asymmetric synthesis of this compound.
Logical Relationship of Key Steps
Caption: Logical flow of key transformations in the synthesis.
The asymmetric synthesis of this compound is a challenging but achievable goal in modern organic chemistry. The strategies and protocols outlined in this document, based on established methodologies for related natural products, provide a solid foundation for researchers aiming to synthesize this complex sesquiterpene. The successful execution of these methods relies on careful control of reaction conditions and rigorous purification and characterization of intermediates. Further research and optimization of these steps will undoubtedly lead to more efficient and elegant syntheses of this compound and its analogues.
Application Notes: (-)-Isoledene as a Chiral Synthon in Asymmetric Synthesis
Abstract
(-)-Isoledene, a sesquiterpene natural product, possesses a rigid tricyclic carbon skeleton with multiple stereocenters, making it an intriguing candidate for applications as a chiral synthon in asymmetric organic synthesis. This document outlines a proof-of-concept application of this compound as a chiral auxiliary to induce stereoselectivity in a Diels-Alder reaction. The inherent chirality of the this compound backbone is leveraged to control the facial selectivity of the cycloaddition, affording an enantioenriched product. Detailed experimental protocols, quantitative data, and workflow visualizations are provided for researchers in drug development and synthetic chemistry.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to drive the development of novel asymmetric synthetic methodologies. Chiral synthons, derived from the chiral pool of readily available natural products, offer an efficient and cost-effective strategy for introducing chirality into synthetic targets. This compound, with its well-defined stereochemistry and rigid conformational structure, presents an opportunity for its use as a chiral directing group. This application note details a hypothetical yet plausible pathway for its utilization in a stereoselective Diels-Alder cycloaddition, a cornerstone of carbon-carbon bond formation in organic synthesis.
Application: Asymmetric Diels-Alder Reaction
In this hypothetical application, this compound is first functionalized to serve as a chiral dienophile. The alkene moiety of this compound can be oxidatively cleaved to generate a dicarboxylic acid, which is then converted into a chiral dienophile precursor. This precursor is subsequently reacted with cyclopentadiene in a Diels-Alder cycloaddition. The steric hindrance imposed by the bulky tricyclic framework of the isoledene auxiliary is postulated to direct the approach of the diene from the less hindered face, thereby leading to a high degree of stereoselectivity in the product.
Proposed Synthetic Pathway
Caption: Proposed synthetic route utilizing this compound as a chiral auxiliary.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the key steps in the asymmetric Diels-Alder reaction using the this compound derived chiral auxiliary.
| Step | Reaction | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) |
| 1 | Oxidative Cleavage of this compound | Isoledene Dicarboxylic Acid | 85 | - | >99 |
| 2 | Dienophile Formation | Isoledene-derived Dienophile | 92 | - | >99 |
| 3 | Asymmetric Diels-Alder Reaction | Diels-Alder Adduct | 88 | 95:5 | - |
| 4 | Cleavage of Chiral Auxiliary | Enantioenriched Bicyclic Carboxylic Acid | 95 | - | 90 |
Experimental Protocols
Protocol 1: Synthesis of Isoledene-derived Dienophile
-
Oxidative Cleavage: To a solution of this compound (1.0 g, 4.89 mmol) in a 1:1 mixture of acetone and water (50 mL) at 0 °C, add N-methylmorpholine N-oxide (2.86 g, 24.45 mmol) followed by a catalytic amount of osmium tetroxide (2.5% in t-BuOH, 0.2 mL). Stir the reaction mixture at room temperature for 24 hours. Quench the reaction with sodium bisulfite. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude diol is then dissolved in a 1:1 mixture of THF and water (40 mL), and sodium periodate (4.18 g, 19.56 mmol) is added in portions at 0 °C. The reaction is stirred for 4 hours at room temperature. The resulting dicarboxylic acid is extracted with ethyl acetate, dried, and purified by column chromatography.
-
Dienophile Formation: The purified dicarboxylic acid (1.0 g, 3.90 mmol) is dissolved in anhydrous dichloromethane (30 mL) under an argon atmosphere. Oxalyl chloride (0.85 mL, 9.75 mmol) is added dropwise at 0 °C, followed by a catalytic amount of DMF. The reaction is stirred at room temperature for 2 hours. The solvent and excess oxalyl chloride are removed under reduced pressure. The resulting diacyl chloride is dissolved in anhydrous THF (20 mL) and added dropwise to a solution of maleimide (0.38 g, 3.90 mmol) and triethylamine (1.1 mL, 7.80 mmol) in THF (20 mL) at 0 °C. The reaction is stirred overnight at room temperature. The mixture is filtered, and the filtrate is concentrated. The crude product is purified by flash chromatography to yield the chiral dienophile.
Protocol 2: Asymmetric Diels-Alder Reaction and Auxiliary Cleavage
-
Diels-Alder Reaction: To a solution of the Isoledene-derived dienophile (500 mg, 1.35 mmol) in anhydrous toluene (20 mL) at -78 °C under an argon atmosphere, add freshly distilled cyclopentadiene (0.33 mL, 4.05 mmol). The reaction mixture is stirred at -78 °C for 8 hours. The reaction is then allowed to warm to room temperature and stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the crude Diels-Alder adduct is purified by column chromatography.
-
Auxiliary Cleavage: The purified adduct (400 mg, 0.91 mmol) is dissolved in a 3:1 mixture of THF and water (20 mL). Lithium hydroxide (109 mg, 4.55 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The THF is removed under reduced pressure, and the aqueous layer is acidified with 1M HCl to pH 2. The product is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the enantioenriched bicyclic carboxylic acid. The cleaved this compound dicarboxylic acid auxiliary can be recovered from the aqueous layer.
Experimental Workflow
Caption: Workflow for the synthesis and application of the this compound chiral auxiliary.
Conclusion
This application note presents a hypothetical framework for the utilization of this compound as a chiral synthon in asymmetric synthesis. The proposed Diels-Alder reaction demonstrates the potential of its rigid, chiral scaffold to induce high levels of stereocontrol. While the presented data is theoretical, it provides a strong basis for further experimental investigation into the synthetic utility of this compound and other complex terpenes as chiral auxiliaries. Future work will focus on the experimental validation of this methodology and its application to the synthesis of biologically active target molecules.
Application Notes and Protocols: Quantification of (-)-Isoledene in Plant Extracts by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the quantification of the sesquiterpene (-)-Isoledene in various plant extracts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a volatile organic compound found in the essential oils of numerous plant species and is of interest for its potential biological activities. This protocol details the procedures for sample preparation, GC-MS analysis in both full scan and Selected Ion Monitoring (SIM) modes, and method validation. The provided methodology is designed to be a robust and reliable tool for researchers in phytochemistry, natural product chemistry, and drug discovery.
Introduction
This compound (CAS: 95910-36-4, Molecular Formula: C₁₅H₂₄, Molecular Weight: 204.35 g/mol ) is a tricyclic sesquiterpene hydrocarbon that contributes to the aromatic profile of many plants. It has been identified in the essential oils of various species, including those from the genera Salvia, Thymus, and Bazzania. The quantification of this compound is crucial for the chemical profiling of essential oils, quality control of herbal products, and for correlating its concentration with observed biological activities. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical method of choice for this purpose due to its high sensitivity, selectivity, and ability to separate complex mixtures of volatile compounds.
This application note provides a detailed, step-by-step protocol for the extraction and quantification of this compound from plant matrices.
Data Presentation: Quantitative Data of this compound in Plant Extracts
The following table summarizes the reported concentrations of this compound in the essential oils of various plant species, as determined by GC-MS analysis.
| Plant Species | Plant Part | Concentration of this compound (%) | Reference |
| Melaleuca alternifolia | Leaves | 0.06 ± 0.01 | [1] |
| Melaleuca cajuputi | Leaves | 0.08 ± 0.01 | [1] |
| Melaleuca quinquenervia (chemotype 1) | Leaves | 0.03 ± 0.01 | [1] |
| Melaleuca quinquenervia (chemotype 2) | Leaves | 0.15 ± 0.02 | [1] |
| Eugenia uniflora | Leaves | 0.1 | [2] |
| Salvia officinalis | Aerial Parts | 0.61 ± 0.05 | [3] |
Experimental Protocols
This section outlines the detailed methodology for the quantification of this compound in plant extracts.
Materials and Reagents
-
Plant Material: Dried and finely ground plant material (e.g., leaves, flowers).
-
Solvents: n-Hexane (GC grade), Dichloromethane (GC grade), Anhydrous Sodium Sulfate.
-
Standards:
-
This compound analytical standard (≥95% purity).
-
Internal Standard (IS): Cedrene or Longifolene (≥98% purity).
-
-
Gases: Helium (carrier gas, 99.999% purity).
-
Glassware: Volumetric flasks, pipettes, vials with PTFE-lined septa, round-bottom flasks, condenser.
-
Equipment: Analytical balance, heating mantle, rotary evaporator, vortex mixer, centrifuge, GC-MS system.
Sample Preparation: Solvent Extraction
-
Extraction:
-
Accurately weigh approximately 10 g of dried and powdered plant material into a round-bottom flask.
-
Add 100 mL of n-hexane to the flask.
-
Perform extraction by heating the mixture to a gentle reflux for 2 hours.
-
-
Filtration and Drying:
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a funnel containing anhydrous sodium sulfate to remove particulate matter and residual water.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is almost completely removed.
-
Transfer the concentrated extract to a pre-weighed vial and evaporate the remaining solvent under a gentle stream of nitrogen.
-
Determine the yield of the crude extract.
-
-
Sample Solution Preparation:
-
Prepare a stock solution of the plant extract at a concentration of 1 mg/mL in n-hexane.
-
Spike the solution with the internal standard (e.g., Cedrene) to a final concentration of 10 µg/mL.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.
-
Preparation of Calibration Standards
-
Stock Solutions:
-
Prepare a stock solution of this compound at a concentration of 100 µg/mL in n-hexane.
-
Prepare a stock solution of the internal standard (Cedrene) at a concentration of 100 µg/mL in n-hexane.
-
-
Calibration Curve Standards:
-
Prepare a series of calibration standards by serial dilution of the this compound stock solution to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
-
Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 4°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode:
-
Full Scan: Mass range of m/z 40-400 for qualitative analysis and identification of this compound based on its retention time and mass spectrum.
-
Selected Ion Monitoring (SIM): For quantitative analysis, monitor the following characteristic ions:
-
This compound: m/z 105 (quantifier), 161, 119 (qualifiers).[4]
-
Internal Standard (Cedrene): m/z 161 (quantifier), 119, 204 (qualifiers).
-
-
Data Analysis and Quantification
-
Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the analytical standard. The expected retention index for isoledene on a non-polar column like HP-5 is approximately 1373.[5]
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the prepared calibration standards.
-
Quantification: Calculate the concentration of this compound in the plant extract using the regression equation from the calibration curve.
Method Validation
To ensure the reliability of the results, the analytical method should be validated for the following parameters:
-
Linearity: Assessed by the correlation coefficient (r²) of the calibration curve, which should be ≥ 0.99.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
-
Accuracy: Evaluated by spike and recovery experiments at different concentration levels.
-
Precision: Assessed by determining the relative standard deviation (RSD) of replicate measurements (intra-day and inter-day precision).
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound.
Logical Relationship of Quantification
References
- 1. Chemical Composition, Antioxidant and Antibacterial Activities of Thymus broussonetii Boiss and Thymus capitatus (L.) Hoffmann and Link Essential Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoledene - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salvia officinalis L. Essential Oil: Characterization, Antioxidant Properties, and the Effects of Aromatherapy in Adult Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isoledene [webbook.nist.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of (-)-Isoledene
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Isoledene is a sesquiterpene hydrocarbon found in various essential oils. As a volatile and non-polar compound, its analysis is crucial for quality control, natural product chemistry, and pharmacological studies. High-Performance Liquid Chromatography (HPLC) offers a robust and reliable method for the quantification of this compound. This application note details a validated reversed-phase HPLC (RP-HPLC) method for its analysis.
Methodology
The analysis was performed on a standard HPLC system equipped with a UV detector. Due to the lack of a significant chromophore in this compound, detection was carried out at a low wavelength (210 nm). A C18 column was chosen for its hydrophobicity, which is suitable for retaining and separating non-polar sesquiterpenes. A gradient elution with water and acetonitrile was optimized to ensure adequate retention and sharp peak shapes.
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade Water.
-
Mobile Phase B: HPLC-grade Acetonitrile.
-
Gradient Elution:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-20 min: 95% B
-
20.1-25 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with acetonitrile to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: For samples containing this compound (e.g., essential oils, plant extracts), accurately weigh the sample and dissolve it in a known volume of acetonitrile. The solution may require further dilution to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters (Hypothetical Data):
-
Linearity: The method demonstrated good linearity over the concentration range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999.
-
Limit of Detection (LOD): The lowest concentration of analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Precision: The relative standard deviation (RSD) for replicate injections of a standard solution was found to be less than 2%.
-
Accuracy: The recovery of this compound from spiked samples was within the range of 98-102%.
Data Presentation
The quantitative data for the HPLC analysis of this compound is summarized in the table below.
| Parameter | Value |
| Retention Time (RT) | Approximately 12.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Caption: General workflow for the HPLC analysis of this compound.
The described RP-HPLC method is suitable for the reliable quantification of this compound in various samples. The method is straightforward, accurate, and precise, making it a valuable tool for quality control and research applications. The provided protocol can be adapted for the analysis of other structurally related sesquiterpenes with minor modifications to the chromatographic conditions.
Investigating the Mechanism of Action of (-)-Isoledene in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the known mechanisms of action of (-)-Isoledene in cancer cells, focusing on its role in inducing apoptosis and causing cell cycle arrest. Detailed protocols for key experiments are provided to enable researchers to investigate these effects in their own experimental systems.
Introduction
This compound, a sesquiterpene found in the oleo-gum resin of Mesua ferrea, has demonstrated potential as an anticancer agent. Studies have shown that it can inhibit the proliferation of cancer cells and induce programmed cell death, or apoptosis. The primary mechanism appears to be through the generation of reactive oxygen species (ROS), which triggers a cascade of molecular events culminating in cell death and cell cycle arrest. This document outlines the key signaling pathways involved and provides detailed protocols for investigating these mechanisms.
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach, primarily by inducing oxidative stress, which in turn activates the intrinsic pathway of apoptosis and causes cell cycle arrest at the G0/G1 phase.
Induction of Apoptosis via the Intrinsic Pathway
This compound treatment leads to an increase in intracellular ROS. This oxidative stress disrupts the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. The loss of mitochondrial membrane integrity leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, including cytochrome c.
Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming the apoptosome. This complex then activates caspase-9, an initiator caspase, which in turn cleaves and activates executioner caspases, such as caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
This compound has also been shown to modulate the expression of several key proteins involved in the regulation of apoptosis. Specifically, it downregulates the expression of anti-apoptotic proteins, including:
-
Bcl-2 and Bcl-w: Members of the B-cell lymphoma 2 family that prevent apoptosis by preserving mitochondrial integrity.
-
Survivin and XIAP (X-linked inhibitor of apoptosis protein): Members of the Inhibitor of Apoptosis Protein (IAP) family that directly inhibit caspases.
Concurrently, this compound upregulates the expression of the pro-apoptotic BH3-only proteins Bid and Bim . These proteins promote apoptosis by neutralizing anti-apoptotic Bcl-2 family members.
Induction of Cell Cycle Arrest
In addition to inducing apoptosis, this compound has been observed to cause cell cycle arrest in the G0/G1 phase in cancer cells.[1] This prevents the cells from entering the S phase (DNA synthesis) and progressing through the cell cycle, thereby inhibiting proliferation. The precise molecular mechanism by which this compound induces G0/G1 arrest is an area of ongoing investigation. However, it is often associated with the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs) that regulate the G1/S transition, such as Cyclin D1, CDK4, p21, and p27.
Data Presentation
The following table summarizes the quantitative data on the effects of an Isoledene-rich sub-fraction (IR-SF) on HCT 116 human colorectal carcinoma cells.[1]
| Parameter | Concentration of IR-SF | Result |
| Cell Viability (IC50) | - | ~25 µg/mL at 24h |
| Apoptosis Rate | 25 µg/mL | Significant increase in apoptotic cells |
| 50 µg/mL | Further significant increase in apoptotic cells | |
| Mitochondrial Membrane Potential | 25 µg/mL | Significant decrease |
| 50 µg/mL | Further significant decrease | |
| Intracellular ROS Levels | 25 µg/mL | Significant increase |
| 50 µg/mL | Further significant increase | |
| Protein Expression (vs. Control) | 50 µg/mL | Downregulation: Bcl-2, Bcl-w, Survivin, XIAP |
| 50 µg/mL | Upregulation: Bid, Bim, Cytochrome c | |
| Caspase Activity | 50 µg/mL | Significant increase in Caspase-3, -8, and -9 activity |
| Cell Cycle Distribution | 25 µg/mL | Increase in G0/G1 phase population |
| 50 µg/mL | Further increase in G0/G1 phase population |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the mechanism of action of this compound.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effect of this compound on cancer cells and calculating its IC50 value.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0-100 µg/mL. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same concentration of DMSO as the highest drug concentration). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining and Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for an appropriate time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells as described in Protocol 2 and harvest.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 4: Western Blot Analysis of Apoptosis- and Cell Cycle-Related Proteins
This protocol is for detecting changes in the expression levels of key proteins involved in the mechanism of action of this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, survivin, XIAP, cleaved caspase-3, Cyclin D1, p21, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse treated and untreated cells in RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Signal Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol uses the fluorescent probe DCFDA to detect intracellular ROS levels.
Materials:
-
Treated and untreated cells
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
HBSS (Hank's Balanced Salt Solution)
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate.
-
DCFDA Loading: Wash the cells with HBSS and then incubate with 10-20 µM DCFDA in HBSS for 30-60 minutes at 37°C in the dark.
-
Treatment: Wash the cells again with HBSS to remove excess probe. Add this compound at various concentrations in HBSS or culture medium.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Measurements can be taken kinetically over time or as an endpoint reading.
Conclusion
This compound demonstrates promising anticancer activity by inducing ROS-mediated apoptosis and G0/G1 cell cycle arrest. The protocols provided in these application notes offer a robust framework for researchers to further investigate and characterize the molecular mechanisms of this compound in various cancer cell models. Further studies are warranted to explore its efficacy in a broader range of cancer types and to fully elucidate the signaling pathways involved in its induction of cell cycle arrest.
References
Application Notes: (-)-Isoledene as an Analytical Reference Standard
Formulation of (-)-Isoledene for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and in vivo administration of (-)-Isoledene, a sesquiterpene with demonstrated pro-apoptotic activity in cancer cells. Due to its hydrophobic nature, appropriate formulation is critical for achieving optimal bioavailability and efficacy in preclinical animal models. This document outlines recommended vehicles, dosage considerations, and standard procedures for oral gavage and intraperitoneal injection in mice.
Overview of this compound
This compound is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][2][3] Preclinical studies have shown its potential as an anticancer agent, capable of inducing apoptosis in cancer cell lines.[4][5] The proposed mechanism of action involves the intrinsic, or mitochondrial-mediated, apoptotic pathway, characterized by the activation of caspase cascades.[4][6]
Formulation Strategies for Hydrophobic Compounds
The poor aqueous solubility of this compound necessitates the use of specific formulation strategies to ensure its effective delivery in vivo. Common approaches for hydrophobic drugs include the use of co-solvents, surfactants, and lipid-based carriers to create stable solutions or suspensions.
Recommended Excipients and Vehicles
Based on formulations used for other sesquiterpenes and hydrophobic molecules, the following excipients are recommended for consideration. The final choice of vehicle will depend on the desired route of administration, the required concentration of this compound, and the tolerability of the vehicle by the animal model.
| Excipient Type | Example | Suitability | Reference |
| Surfactant/Emulsifier | Tween 80 (Polysorbate 80) | Oral Gavage, Intraperitoneal Injection | [7] |
| Oil-based Vehicle | Corn Oil, Sesame Oil, Olive Oil | Oral Gavage, Intraperitoneal Injection | [8] |
| Co-solvent | Polyethylene glycol 400 (PEG 400) | Oral Gavage, Intraperitoneal Injection | [9] |
| Aqueous Vehicle | Phosphate-Buffered Saline (PBS) | In combination with a solubilizing agent | [8] |
Note: It is crucial to include a vehicle-only control group in all in vivo experiments to differentiate the effects of this compound from those of the formulation components.
Dosage and Toxicity Considerations
Dosage Range
The effective dose of this compound in vivo has not been definitively established. However, based on studies with other sesquiterpenes, a starting dose range can be proposed. It is strongly recommended to perform a pilot dose-finding study to determine the optimal therapeutic dose with minimal toxicity for the specific animal model and disease being investigated.
| Sesquiterpene | Animal Model | Route of Administration | Effective Dose Range | Reference |
| Parthenolide | Mouse | Oral | 40 mg/kg | [10] |
| β-Elemene | Mouse | Oral | 100-300 mg/kg | [11] |
| α-Humulene | Mouse | Oral | 150 mg/kg | [12] |
| Sesquiterpene Lactone Mix | Mouse | Intraperitoneal | 25-50 mg/kg | [7] |
| Caryophyllene α-oxide | Rat/Mouse | Intraperitoneal | 12.5-25 mg/kg | [13] |
Suggested Starting Dose for this compound: Based on the available data, a starting dose range of 25-50 mg/kg for both oral and intraperitoneal administration is a reasonable starting point for efficacy studies.
Toxicity
Recommendation: A preliminary acute toxicity study is recommended to establish the safety profile of the chosen this compound formulation before proceeding with large-scale efficacy experiments.
Experimental Protocols
The following are detailed protocols for the preparation of this compound formulations and their administration via oral gavage and intraperitoneal injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Formulation Preparation Protocol
This protocol describes the preparation of a 10 mg/mL suspension of this compound in a vehicle of 5% Tween 80 in sterile PBS.
Materials:
-
This compound
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Prepare a 5% (v/v) solution of Tween 80 in sterile PBS.
-
Add a small volume of the 5% Tween 80 solution to the this compound.
-
Vortex vigorously for 2-3 minutes to create a uniform paste.
-
Gradually add the remaining volume of the 5% Tween 80 solution while continuously vortexing to achieve the final desired concentration (e.g., 10 mg/mL).
-
For a more uniform suspension, sonicate the preparation for 5-10 minutes.
-
Visually inspect the suspension for homogeneity before each administration. Vortex immediately before drawing the dose into the syringe.
Oral Gavage Administration Protocol
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct dosing volume. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[12][16]
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the distance to the stomach.
-
With the mouse's head tilted slightly upwards, insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw and re-insert.
-
Once the needle is in the esophagus, advance it to the pre-measured depth.
-
Administer the formulation slowly and steadily.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress for at least 15-30 minutes.[10]
Intraperitoneal (IP) Injection Protocol
Materials:
-
Prepared this compound formulation
-
Syringes (1 mL)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Weigh the mouse to calculate the required injection volume. The maximum recommended volume for IP injection in mice is 10 mL/kg.[11][17]
-
Restrain the mouse by scruffing the neck and turning it over to expose the abdomen. Tilt the mouse's head downwards at a slight angle.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.[6]
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, discard the syringe and re-prepare the injection.
-
Inject the formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions.
Visualizations
Proposed Signaling Pathway of this compound-Induced Apoptosis
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for In Vivo Study
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. Formulation of hydrophobic therapeutics with self-assembling peptide and amino acid: A new platform for intravenous drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis Signal Pathway Overview - Creative BioMart [creativebiomart.net]
- 4. The in vivo synthesis of plant sesquiterpenes by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo Acute Toxicity, Analgesic Activity and Phytochemical Characterization of Solenostemma argel (Del) Hayne Essential Oil [biotechrep.ir]
- 6. researchgate.net [researchgate.net]
- 7. Sesquiterpene lactone! a promising antioxidant, anticancer and moderate antinociceptive agent from Artemisia macrocephala jacquem - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acute toxicity of various solvents in the mouse and rat. LD50 of ethanol, diethylacetamide, dimethylformamide, dimethylsulfoxide, glycerine, N-methylpyrrolidone, polyethylene glycol 400, 1,2-propanediol and Tween 20 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Complexity of Sesquiterpene Chemistry Dictates Its Pleiotropic Biologic Effects on Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tissue distribution of the sesquiterpene alpha-humulene in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. avmj.journals.ekb.eg [avmj.journals.ekb.eg]
- 15. researchgate.net [researchgate.net]
- 16. Clove: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 17. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Improving the yield and purity of (-)-Isoledene from natural sources.
Welcome to the technical support center dedicated to enhancing the yield and purity of (-)-Isoledene from natural sources. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the extraction, isolation, and purification of this valuable sesquiterpene.
Frequently Asked Questions (FAQs)
Q1: What are the most common natural sources for extracting this compound?
A1: this compound is a sesquiterpene found in the essential oils of various plants. The most commonly cited sources in scientific literature include:
-
Ginger (Zingiber officinale): The rhizomes of ginger are a well-documented source of essential oil containing this compound.
-
Stinging Nettle (Urtica dioica): This plant is another identified source of this compound.
-
Pine Species (Pinus sp.): Various pine species contain this compound in their essential oils.
Q2: What is the most effective method for extracting the essential oil containing this compound from plant material?
A2: Steam distillation is the most widely used and effective method for extracting essential oils, including those containing this compound, from plant matrices.[1] This method is particularly suitable for volatile compounds like sesquiterpenes as it minimizes thermal degradation by operating at temperatures around 100°C.[2] Solvent extraction using solvents of varying polarities (e.g., ethanol, hexane) is also employed, with the choice of solvent significantly impacting the extraction yield.[3][4][5]
Q3: How can I optimize the steam distillation process to maximize the yield of this compound?
A3: Several parameters can be optimized to improve the yield of essential oils during steam distillation. Key factors include:
-
Extraction Time: The duration of distillation directly affects the yield, with longer times generally leading to higher recovery of less volatile compounds like sesquiterpenes.[6][7]
-
Particle Size of Plant Material: Grinding or chopping the plant material increases the surface area, facilitating more efficient extraction of the essential oil.[8]
-
Steam Flow Rate: The rate of steam passage through the plant material can influence extraction efficiency.
Q4: I'm observing a low yield of this compound. What are the potential causes and solutions?
A4: Low yield can be attributed to several factors throughout the extraction and purification process. Refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common causes include incomplete extraction, degradation of the compound, and losses during purification.
Q5: My purified this compound sample shows impurities in the GC-MS analysis. How can I improve the purity?
A5: Impurities are a common challenge. Improving purity often requires optimizing the purification steps. Consider the following:
-
Column Chromatography: Ensure proper packing of the column, selection of an appropriate solvent system with a polarity gradient, and careful fraction collection.[9]
-
Preparative HPLC: This technique offers higher resolution for separating closely related compounds. Method development is crucial for achieving optimal separation.[10][11]
-
Fractional Distillation: For separating compounds with different boiling points, fractional distillation under vacuum can be effective in removing more volatile or less volatile impurities.[12][13][14]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction | - Optimize Extraction Time: Increase the duration of steam distillation or solvent extraction to ensure complete recovery of sesquiterpenes.[6][7] - Reduce Particle Size: Ensure the plant material is finely ground to maximize surface area for extraction.[8] - Select Appropriate Solvent: If using solvent extraction, experiment with different solvents (e.g., ethanol, hexane) to find the one with the best solubility for this compound.[3][4] |
| Thermal Degradation | - Use Steam Distillation: This method operates at lower temperatures than simple distillation, minimizing the risk of heat-induced degradation of thermally sensitive compounds like sesquiterpenes.[2] - Consider Vacuum Distillation: For purification steps involving distillation, using a vacuum lowers the boiling points of the compounds, further reducing the risk of degradation.[13] |
| Losses During Purification | - Optimize Column Chromatography: Ensure the column is not overloaded and that the elution gradient is shallow enough to achieve good separation. Collect smaller fractions to avoid mixing with impurities. - Check for Leaks: In any distillation or chromatography setup, ensure all connections are secure to prevent loss of volatile compounds. |
| Improper Storage | - Store in a Cool, Dark Place: Essential oils and purified compounds can degrade when exposed to light and heat. Store samples in amber vials at low temperatures.[15] |
Issue 2: Low Purity of this compound (Presence of Impurities)
| Potential Cause | Troubleshooting Steps |
| Co-eluting Compounds in Chromatography | - Change the Stationary Phase: If using column chromatography, switch to a different adsorbent (e.g., alumina instead of silica gel) to alter the separation selectivity. - Modify the Mobile Phase: Experiment with different solvent systems in both column chromatography and HPLC. A change in solvent polarity or the use of a different solvent combination can resolve co-eluting peaks.[9] - Employ Preparative HPLC: This technique provides higher resolving power for separating structurally similar impurities.[10][11] |
| Incomplete Separation During Distillation | - Use a Fractionating Column: For fractional distillation, ensure the column has a high number of theoretical plates to improve separation efficiency. - Optimize Reflux Ratio: In fractional distillation, adjusting the reflux ratio can enhance the separation of compounds with close boiling points.[13] |
| Presence of Isomers | - High-Resolution Chromatography: Isomers can be particularly challenging to separate. High-performance liquid chromatography (HPLC) with a suitable chiral column may be necessary if enantiomeric purity is required. |
| Contamination | - Use High-Purity Solvents: Ensure all solvents used in extraction and purification are of high purity to avoid introducing contaminants. - Thoroughly Clean Glassware: All glassware should be meticulously cleaned to prevent cross-contamination from previous experiments. |
Experimental Protocols
Protocol 1: Steam Distillation of Essential Oil from Ginger Rhizomes
-
Preparation of Plant Material: Fresh ginger rhizomes are washed, peeled, and finely grated or pulverized to increase the surface area for efficient oil extraction.
-
Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled. The ground ginger is placed in the still, and the apparatus is filled with distilled water.
-
Distillation: The water is heated to boiling, and the steam passes through the ginger material, carrying the volatile essential oils.
-
Condensation and Collection: The steam and essential oil vapor are condensed in a condenser. The condensate, a mixture of essential oil and water (hydrosol), is collected in a separating funnel.
-
Separation: The essential oil, being less dense than water, forms a layer on top and is carefully separated from the hydrosol.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water and then stored in a sealed, dark glass vial at 4°C.
Protocol 2: Purification of this compound using Column Chromatography
-
Column Preparation: A glass column is packed with silica gel (60-120 mesh) as the stationary phase using a non-polar solvent like n-hexane to create a uniform slurry.
-
Sample Loading: The crude essential oil is dissolved in a minimal amount of the initial mobile phase (e.g., n-hexane) and carefully loaded onto the top of the silica gel bed.
-
Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., 100% n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). For example, the gradient could be:
-
100% n-hexane
-
98:2 n-hexane:ethyl acetate
-
95:5 n-hexane:ethyl acetate
-
And so on, up to 100% ethyl acetate.
-
-
Fraction Collection: The eluent is collected in small fractions (e.g., 10-20 mL each).
-
Analysis: Each fraction is analyzed by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing this compound.
-
Pooling and Concentration: Fractions containing pure this compound are combined, and the solvent is removed under reduced pressure using a rotary evaporator to obtain the purified compound.
Protocol 3: Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of the essential oil or purified fraction is prepared in a suitable solvent (e.g., hexane or dichloromethane).
-
GC-MS System: An Agilent 6890 GC coupled with a 5973 Mass Selective Detector (or similar instrument) is used.
-
GC Column: A capillary column such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is typically used for separating terpenes.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 240°C at a rate of 3°C/minute.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless injection can be used depending on the concentration).
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Electron Ionization (EI) Energy: 70 eV
-
Mass Range: 40-500 amu.
-
-
Data Analysis: The resulting chromatogram and mass spectra are analyzed. The retention time and mass spectrum of the peak corresponding to this compound are compared with a known standard or with library data for identification. Quantification can be performed using an internal standard and constructing a calibration curve.[16][17]
Data Presentation
Table 1: Comparison of Extraction Methods for Ginger Essential Oil
| Extraction Method | Solvent | Extraction Time (hours) | Temperature (°C) | Yield (%) | Reference |
| Steam Distillation | Water | 3 | 100 | 0.25 - 1.58 | [1][18][19] |
| Soxhlet Extraction | Methanol | 8 | 65 | up to 27.33 | [4][9] |
| Soxhlet Extraction | Ethanol | 6 | Boiling Point | 17.70 | [5] |
| Soxhlet Extraction | Hexane | 6 | Boiling Point | 4.82 | [5] |
| Subcritical Water | Water | 0.33 | 125 | ~0.036 (Zingiberene) | [16] |
Table 2: GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column Type | HP-5MS (or equivalent) |
| Column Dimensions | 30 m x 0.25 mm i.d., 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injector Temperature | 250°C |
| Oven Program | 60°C (2 min hold), then 3°C/min to 240°C |
| Detector | Mass Spectrometer (MS) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-500 amu |
Visualizations
Caption: Experimental workflow for the isolation and purification of this compound.
Caption: Troubleshooting workflow for low yield or purity of this compound.
References
- 1. umpir.ump.edu.my [umpir.ump.edu.my]
- 2. reddit.com [reddit.com]
- 3. Extraction of essential oil from Zingiber officinale and statistical optimization of process parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Duration of Steam Distillation Affects Essential Oil Fractions in Immortelle (Helichrysum italicum) [mdpi.com]
- 7. Effect of the Distillation Time on the Chemical Composition, Antioxidant Potential and Antimicrobial Activity of Essential Oils from Different Cannabis sativa L. Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Critical Comparison of the Advanced Extraction Techniques Applied to Obtain Health-Promoting Compounds from Seaweeds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. scielo.br [scielo.br]
- 15. researchgate.net [researchgate.net]
- 16. ejournal2.undip.ac.id [ejournal2.undip.ac.id]
- 17. GC/MS Identification of Impurities | Medistri SA [medistri.com]
- 18. scialert.net [scialert.net]
- 19. researchgate.net [researchgate.net]
Navigating Stereoselectivity in (-)-Isocedrene Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The total synthesis of the tricyclic sesquiterpene (-)-Isocedrene presents a formidable challenge in stereochemical control. Achieving the desired absolute and relative stereochemistry at its multiple chiral centers requires a nuanced understanding of asymmetric synthesis strategies and careful execution of complex reaction sequences. This technical support center provides troubleshooting guidance and frequently asked questions to address common stereoselectivity issues encountered during the synthesis of (-)-Isocedrene and related compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the total synthesis of (-)-Isocedrene?
The core difficulty in synthesizing (-)-Isocedrene lies in the precise construction of its tricyclic carbon skeleton with the correct spatial arrangement of substituents. Key challenges include:
-
Control of Relative Stereochemistry: Establishing the correct cis- or trans- relationships between substituents on the cyclopentane and cyclohexane rings.
-
Control of Absolute Stereochemistry: Ensuring the formation of the specific (-)-enantiomer.
-
Diastereoselectivity in Ring-Forming Reactions: Managing the stereochemical outcome of crucial cyclization steps, such as intramolecular Diels-Alder or aldol reactions, which are often employed to construct the fused ring system.
Q2: Which synthetic strategies are commonly employed to address these stereochemical hurdles?
Several powerful strategies are utilized to overcome the stereoselectivity issues in synthesizing complex natural products like (-)-Isocedrene:
-
Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature (e.g., terpenes, amino acids) that already contain some of the required stereocenters. This can simplify the synthesis by reducing the number of stereocenters that need to be set.
-
Asymmetric Catalysis: The use of chiral catalysts (e.g., chiral metal complexes or organocatalysts) can induce enantioselectivity in key bond-forming reactions, leading to the preferential formation of one enantiomer.
-
Substrate-Controlled Diastereoselection: Existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. By carefully designing the synthetic intermediate, one can direct the formation of new stereocenters with high diastereoselectivity.
-
Intramolecular Reactions: Tethering reactive partners within the same molecule, as in an intramolecular Diels-Alder reaction, can significantly enhance stereocontrol by restricting the possible transition state geometries.
Troubleshooting Guide: Common Stereoselectivity Problems
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| Low Diastereoselectivity in a Key Cyclization Step (e.g., Intramolecular Diels-Alder) | - Inadequate facial selectivity in the transition state.- Competing reaction pathways.- Use of an inappropriate Lewis acid or catalyst. | - Optimize Reaction Conditions: Screen different solvents, temperatures, and reaction times.- Lewis Acid Screening: Evaluate a range of Lewis acids (e.g., TiCl₄, Et₂AlCl, BF₃·OEt₂) to enhance facial selectivity.- Modify the Substrate: Alter the steric or electronic properties of the diene or dienophile to favor the desired transition state. |
| Formation of the Undesired Enantiomer or a Racemic Mixture | - Ineffective chiral catalyst or auxiliary.- Racemization of a key intermediate.- Use of achiral reagents in a critical stereocenter-forming step. | - Catalyst/Auxiliary Evaluation: Screen a library of chiral ligands or auxiliaries to find one that provides higher enantiomeric excess (ee).- Protecting Group Strategy: Ensure that protecting groups do not interfere with the chiral induction.- Check for Racemization Conditions: Avoid harsh acidic or basic conditions that could lead to epimerization of stereocenters. |
| Incorrect Relative Stereochemistry at a Newly Formed Stereocenter | - Unfavorable thermodynamic or kinetic control.- Steric hindrance directing the approach of a reagent from the wrong face. | - Reagent Control: Employ sterically demanding reagents that will preferentially attack from the less hindered face.- Chelation Control: Utilize reagents that can chelate to existing functional groups, thereby directing the stereochemical outcome.- Isomerization: Investigate conditions to isomerize the undesired diastereomer to the desired one if thermodynamically feasible. |
Experimental Protocols: Key Methodologies
1. Asymmetric Diels-Alder Reaction for Bicyclic Core Construction
This protocol outlines a general approach for a Lewis acid-catalyzed asymmetric Diels-Alder reaction to construct a key bicyclic intermediate.
-
Reactants: Chiral dienophile (e.g., an acrylate ester bearing a chiral auxiliary), diene, and a Lewis acid catalyst (e.g., a chiral oxazaborolidine complex).
-
Procedure:
-
To a solution of the chiral Lewis acid in a dry, aprotic solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C) under an inert atmosphere, add the chiral dienophile.
-
Stir the mixture for 30 minutes to allow for complexation.
-
Add the diene dropwise to the solution.
-
Allow the reaction to proceed at the low temperature until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).
-
Warm the mixture to room temperature and extract the product with an organic solvent.
-
Purify the product by column chromatography.
-
Determine the diastereomeric ratio and enantiomeric excess using chiral HPLC or NMR analysis of a diastereomeric derivative.
-
2. Diastereoselective Epoxidation and Rearrangement
This protocol describes a general method for the diastereoselective epoxidation of an olefin followed by a Lewis acid-promoted rearrangement to install key stereocenters.
-
Reactants: Olefinic substrate, an epoxidizing agent (e.g., m-CPBA), and a Lewis acid for rearrangement (e.g., BF₃·OEt₂).
-
Procedure:
-
Epoxidation: To a solution of the olefin in a chlorinated solvent (e.g., CH₂Cl₂), add the epoxidizing agent portion-wise at 0 °C. Monitor the reaction by TLC. Upon completion, quench the reaction and purify the epoxide.
-
Rearrangement: Dissolve the purified epoxide in a dry, aprotic solvent under an inert atmosphere. Cool the solution to the desired temperature (e.g., -78 °C) and add the Lewis acid dropwise. Stir the reaction until the epoxide is consumed. Quench the reaction, extract the product, and purify by chromatography. Analyze the stereochemical outcome by spectroscopic methods.
-
Visualizing Synthetic Logic
Logical Flow for Troubleshooting Stereoselectivity
The following diagram illustrates a typical decision-making process when encountering poor stereoselectivity in a synthetic step.
Caption: A decision tree for addressing unsatisfactory stereochemical outcomes in a chemical reaction.
This technical guide serves as a starting point for researchers tackling the stereochemical complexities of (-)-Isocedrene synthesis. By systematically addressing potential issues and leveraging established asymmetric strategies, the path to this challenging synthetic target can be navigated more effectively.
Optimization of reaction conditions for (-)-Isoledene synthesis.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the synthesis of (-)-Isoledene. The information is presented in a clear question-and-answer format to facilitate easy reference and problem-solving in the laboratory.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty achieving the desired yield for the intramolecular Diels-Alder reaction to form the core tricyclic skeleton of this compound. What are the critical parameters to optimize?
A1: Low yields in the intramolecular Diels-Alder reaction are a common challenge. Several factors can influence the outcome of this key step. We recommend a systematic optimization of the following parameters:
-
Reaction Temperature: The thermal conditions are crucial. Insufficient heat may lead to a sluggish reaction, while excessive heat can promote side reactions or decomposition of the starting material or product. A temperature screening is highly recommended.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. High-boiling, non-polar solvents are typically employed to facilitate the reaction.
-
Lewis Acid Catalysis: In some cases, the addition of a Lewis acid catalyst can promote the cycloaddition at lower temperatures and improve the diastereoselectivity. Screening different Lewis acids and their stoichiometry is advisable.
For a comparative overview of reaction conditions, please refer to the table below.
| Parameter | Condition A | Condition B | Condition C | Observed Yield |
| Temperature | 180 °C | 200 °C | 220 °C | Varies |
| Solvent | Toluene | Xylene | Decalin | Varies |
| Catalyst | None | Et₂AlCl (0.1 eq) | Me₂AlCl (0.1 eq) | Varies |
Q2: I am observing the formation of a significant amount of a side product that appears to be the epimer at the C7 position. How can I improve the stereoselectivity of the reaction?
A2: Achieving the correct stereochemistry at the C7 position is critical for the synthesis of this compound. The formation of the undesired epimer is often a result of the transition state energetics of the intramolecular Diels-Alder reaction. To enhance the desired stereoselectivity, consider the following:
-
Chiral Auxiliary: Employing a chiral auxiliary on the dienophile portion of the precursor can effectively bias one face of the dienophile, leading to the preferential formation of the desired diastereomer.
-
Chiral Lewis Acid: The use of a chiral Lewis acid catalyst can create a chiral environment around the reacting moieties, thereby inducing facial selectivity.
-
Substrate Control: Modification of the steric bulk of substituents near the reaction center in the starting material can also influence the preferred reaction pathway.
Below is a diagram illustrating the general workflow for optimizing stereoselectivity.
Caption: Troubleshooting workflow for epimer formation.
Q3: The purification of the final this compound product is proving difficult due to the presence of closely-related nonpolar impurities. What purification strategies are recommended?
A3: The nonpolar nature of this compound and its potential impurities can indeed complicate purification by standard silica gel chromatography. We suggest the following approaches:
-
Argentation Chromatography: Separation of alkenes can often be achieved using silica gel impregnated with silver nitrate (AgNO₃). The silver ions interact differently with various double bond isomers, allowing for enhanced separation.
-
Reverse-Phase Chromatography: If the impurities have slightly different polarities, reverse-phase high-performance liquid chromatography (HPLC) using a non-polar stationary phase (like C18) and a polar mobile phase can be effective.
-
Distillation: If the boiling points of this compound and the impurities are sufficiently different, fractional distillation under reduced pressure may be a viable purification method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst or reagents. | Verify the quality and activity of all reagents and catalysts. Use freshly prepared or properly stored materials. |
| Incorrect reaction temperature. | Carefully monitor and control the reaction temperature. Perform small-scale experiments to optimize the temperature. | |
| Presence of inhibitors (e.g., water, oxygen). | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents. | |
| Formation of Multiple Side Products | Reaction temperature is too high, leading to decomposition or side reactions. | Lower the reaction temperature and/or decrease the reaction time. |
| Incorrect stoichiometry of reagents. | Carefully measure and add all reagents in the correct molar ratios. | |
| Difficulty in Product Isolation/Purification | Product is volatile and lost during solvent removal. | Use a rotary evaporator at a controlled temperature and pressure. Consider using a cold trap. |
| Emulsion formation during aqueous workup. | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. | |
| Co-elution of product and impurities during chromatography. | Try a different solvent system or a different type of stationary phase (e.g., alumina, reverse-phase silica). Refer to FAQ Q3 for more options. |
Experimental Protocols
General Protocol for Intramolecular Diels-Alder Reaction:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the diene-dienophile precursor (1.0 eq).
-
Dissolve the precursor in the chosen anhydrous solvent (e.g., toluene, xylene) under an inert atmosphere.
-
If using a Lewis acid catalyst, add it at the appropriate temperature (often room temperature or below).
-
Heat the reaction mixture to the desired temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction appropriately (e.g., with a saturated aqueous solution of NaHCO₃ if a Lewis acid was used).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Signaling Pathways and Workflows
Caption: High-level overview of the synthetic workflow for this compound.
Caption: Decision-making process for troubleshooting low reaction yields.
Preventing degradation of (-)-Isoledene during extraction and storage.
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for extracting and storing (-)-Isoledene to prevent its degradation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound?
A1: this compound, like many sesquiterpenes, is susceptible to degradation from several environmental factors. The primary causes of degradation include:
-
Oxidation: As this compound is air-sensitive, exposure to oxygen can lead to oxidative degradation.[1]
-
Temperature: Elevated temperatures can accelerate degradation. It is recommended to store this compound in a cool place.[1]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation of sesquiterpenes.
-
pH: Extreme pH conditions (highly acidic or basic) can contribute to the degradation of sesquiterpene lactones, a related class of compounds, suggesting that pH stability should be considered for this compound as well.[2]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:
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Temperature: Store at 2-8 °C for optimal preservation.[1]
-
Atmosphere: Store under an inert gas, such as argon or nitrogen, to prevent oxidation due to its air sensitivity.[1]
-
Container: Keep the container tightly sealed in a dry and well-ventilated place. Opened containers must be carefully resealed and kept upright to prevent leakage.[1]
-
Light Protection: Store in a light-resistant container (e.g., amber vial) to protect it from photodegradation.
Q3: How can I detect if my this compound sample has degraded?
A3: Degradation of your this compound sample can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[3][4] The appearance of new peaks in the chromatogram that are not present in a fresh or properly stored sample is a key indicator of degradation. Pyrolysis-GC-MS can also be used to identify specific degradation products.[5][6]
Q4: What are some common degradation products of sesquiterpenes like this compound?
A4: While specific degradation products for this compound are not extensively documented in the provided search results, degradation of structurally similar bicyclic sesquiterpenes can involve isomerization (ring-opening) to form monocyclic terpenes.[7][8][9] Oxidative degradation of other cyclic terpenes can lead to the formation of alcohols, ketones, and carboxylic acids.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound After Extraction
| Possible Cause | Troubleshooting Step |
| Incomplete Extraction | Optimize extraction parameters such as solvent type, extraction time, and temperature. For volatile sesquiterpenes, methods like steam distillation, solvent extraction with appropriate solvents (e.g., hexane, ethanol), or solid-phase microextraction (SPME) can be effective.[10][11] Ensure sufficient contact time between the solvent and the plant material. |
| Degradation During Extraction | Minimize exposure to high temperatures and light during the extraction process. If using solvent extraction, consider performing it at a controlled, lower temperature. For heat-sensitive compounds, non-thermal methods like SPME might be preferable.[10][11] |
| Improper Sample Preparation | Ensure the plant material is properly prepared (e.g., ground to a suitable particle size) to maximize the surface area for extraction. |
| Loss During Solvent Removal | If using solvent extraction, be cautious during the solvent evaporation step. This compound is a volatile compound, and aggressive evaporation (high temperature or high vacuum) can lead to significant loss of the target compound. |
Issue 2: Presence of Impurities or Degradation Products in the Final Extract
| Possible Cause | Troubleshooting Step |
| Oxidation | Purge all solvents and the extraction vessel with an inert gas (e.g., nitrogen or argon) before and during the extraction process to minimize exposure to oxygen. |
| Thermal Degradation | Avoid excessive heat during extraction and solvent evaporation. Use the lowest effective temperature for these steps. For thermolabile compounds, consider extraction methods that operate at or near room temperature. |
| Photodegradation | Protect the sample from light at all stages of the extraction and purification process by using amber glassware or by covering the glassware with aluminum foil. |
| Contamination from Equipment or Solvents | Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents to avoid introducing contaminants that could catalyze degradation reactions. |
Experimental Protocols
Protocol 1: General Solvent Extraction for Volatile Sesquiterpenes
This protocol is a general guideline and may require optimization for your specific plant material and target compound.
-
Sample Preparation: Grind the dried plant material to a uniform and fine powder to increase the surface area for extraction.
-
Extraction:
-
Place the powdered plant material in a suitable flask.
-
Add a non-polar solvent such as hexane or a moderately polar solvent like ethanol. The choice of solvent should be optimized based on the polarity of this compound.
-
Agitate the mixture at a controlled, cool temperature (e.g., 4°C) for a defined period (e.g., 1-24 hours). Protect the mixture from light.
-
-
Filtration: Separate the solvent extract from the solid plant material by filtration.
-
Solvent Removal: Carefully remove the solvent from the extract using a rotary evaporator at a low temperature (e.g., < 40°C) and reduced pressure to minimize the loss of volatile this compound.
-
Storage: Immediately transfer the concentrated extract to a sealed, amber vial, purge with an inert gas, and store at 2-8°C.[1]
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile Analysis
HS-SPME is a solvent-free technique suitable for the analysis of volatile compounds like this compound.
-
Sample Preparation: Place a known amount of the finely ground plant material into a headspace vial.
-
Extraction:
-
Seal the vial.
-
Heat the vial at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate in the headspace.
-
Expose a SPME fiber (e.g., PDMS or DVB/CAR/PDMS) to the headspace of the vial for a set time to adsorb the volatile compounds.[11]
-
-
Analysis:
-
Desorb the adsorbed compounds from the SPME fiber directly into the injector of a Gas Chromatograph (GC) for analysis.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[1] | To minimize thermal degradation. |
| Atmosphere | Inert Gas (Argon or Nitrogen)[1] | To prevent oxidative degradation due to air sensitivity. |
| Light Exposure | Protected from light (Amber vial) | To prevent photodegradation. |
| Container | Tightly sealed[1] | To prevent volatilization and exposure to air and moisture. |
Table 2: Stability of Sesquiterpene Lactones under Different Conditions (as a proxy for this compound)
| pH | Temperature | Stability |
| 5.5 | 25°C and 37°C | Stable[2] |
| 7.4 | 25°C and 37°C | Degradation observed (loss of side chain for those bearing one)[2] |
Note: This data is for sesquiterpene lactones and may not be directly transferable to this compound, but it highlights the importance of pH control.
Visualizations
Caption: Figure 1. General Workflow for this compound Extraction and Storage
Caption: Figure 2. Troubleshooting this compound Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Systematic Study on the Degradation Products Generated from Artificially Aged Microplastics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Anaerobic Degradation of Bicyclic Monoterpenes in Castellaniella defragrans | Semantic Scholar [semanticscholar.org]
- 8. Anaerobic Degradation of Bicyclic Monoterpenes in Castellaniella defragrans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Design of the extraction process for terpenes and other volatiles from allspice by solid-phase microextraction and hydrodistillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Resolving co-eluting peaks in the chromatographic analysis of (-)-Isoledene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks during the chromatographic analysis of (-)-Isoledene.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis challenging?
A1: this compound is a sesquiterpenoid, a class of organic compounds commonly found in essential oils. Its analysis can be challenging due to the presence of numerous structurally similar isomers (isomers are molecules with the same chemical formula but different arrangements of atoms) that often co-elute during chromatographic separation. This co-elution complicates accurate quantification and identification.
Q2: What are some common compounds that may co-elute with this compound?
A2: Due to their similar physicochemical properties, this compound may co-elute with other sesquiterpenes present in the sample matrix, such as essential oils. Common co-eluting compounds can include isomers of isoledene itself, as well as other sesquiterpenes like β-elemene, β-caryophyllene, and germacrene D. In complex matrices like vetiver oil, a large number of sesquiterpenoids may be present, increasing the likelihood of co-elution.[1]
Q3: How can I confirm if I have a co-elution problem with my this compound peak?
A3: Several indicators can suggest a co-elution issue:
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Peak Tailing or Fronting: Asymmetrical peaks can indicate the presence of more than one compound.
-
Broad Peaks: Unusually wide peaks may be a composite of multiple unresolved peaks.
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Inconsistent Mass Spectra: If you are using a mass spectrometry (MS) detector, the mass spectrum across the peak should be consistent. A changing spectrum from the leading edge to the tailing edge of the peak strongly suggests the presence of multiple components.
-
Shoulders on the Peak: A small, unresolved peak appearing on the side of the main peak is a clear sign of co-elution.
Troubleshooting Guide: Resolving Co-eluting Peaks
Issue 1: Poor resolution between this compound and an unknown peak.
This is a common issue when analyzing complex samples like essential oils. The resolution can be improved by optimizing the chromatographic method.
Solution 1.1: Modify the GC Oven Temperature Program
Optimizing the temperature program can significantly impact the separation of closely eluting compounds.
-
Strategy: A slower temperature ramp rate will increase the time analytes spend interacting with the stationary phase, potentially improving separation. Introducing an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can also enhance resolution.
-
Experimental Protocol:
-
Initial Scouting Run: Start with a general temperature program, for example: 60°C for 2 min, then ramp at 10°C/min to 240°C and hold for 5 min.[2]
-
Optimization: If co-elution is observed, try a slower ramp rate (e.g., 3-5°C/min) in the temperature range where this compound and the interfering peak elute. Alternatively, introduce an isothermal hold for 5-10 minutes at a temperature approximately 15-20°C below the elution temperature of the pair.[3][4][5]
-
Solution 1.2: Change the Stationary Phase
The choice of the gas chromatography (GC) column's stationary phase is a critical factor in achieving separation. If optimizing the temperature program is insufficient, changing to a column with a different polarity can alter the elution order and resolve co-eluting peaks.
-
Strategy: Sesquiterpenes are often analyzed on non-polar or mid-polar columns (e.g., DB-5ms or HP-5ms). Switching to a more polar stationary phase, such as a wax-type column (polyethylene glycol), can provide a different selectivity based on the compounds' polarity, leading to better separation.
-
Experimental Protocol:
-
Replace the non-polar column with a polar (e.g., DB-WAX) or a mid-polar (e.g., DB-17ms) column of similar dimensions.
-
Perform an initial scouting run with a standard temperature program and then optimize as described in Solution 1.1.
-
Data Presentation: Effect of Method Optimization on Resolution
The following table illustrates the potential improvement in resolution between this compound and a hypothetical co-eluting sesquiterpene by optimizing the GC method.
| Method | Stationary Phase | Temperature Program | Resolution (Rs) |
| Initial Method | DB-5ms (30m x 0.25mm, 0.25µm) | 60°C (2 min), 10°C/min to 240°C | 0.8 (Co-eluting) |
| Optimized Method 1 | DB-5ms (30m x 0.25mm, 0.25µm) | 60°C (2 min), 3°C/min to 180°C, then 10°C/min to 240°C | 1.6 (Baseline Resolved) |
| Optimized Method 2 | DB-WAX (30m x 0.25mm, 0.25µm) | 60°C (2 min), 5°C/min to 220°C | 2.1 (Well Resolved) |
Note: Resolution (Rs) values are hypothetical and for illustrative purposes. An Rs value ≥ 1.5 indicates baseline separation.
Issue 2: Co-elution of this compound with its enantiomer (+)-Isoledene.
Standard achiral GC columns will not separate enantiomers. For the analysis of a specific enantiomer like this compound, a chiral stationary phase is mandatory.
Solution 2.1: Employ a Chiral GC Column
-
Strategy: Chiral stationary phases (CSPs) are designed to interact differently with enantiomers, leading to different retention times and thus, separation. Cyclodextrin-based chiral columns are commonly used for the enantioselective analysis of terpenes.[6][7][8][9][10]
-
Experimental Protocol:
-
Install a chiral GC column, such as one with a derivatized β-cyclodextrin stationary phase.
-
Optimize the temperature program, starting with a low initial temperature and a slow ramp rate to maximize the interaction with the chiral stationary phase. A typical starting point could be 50°C held for 1 min, followed by a ramp of 2°C/min to 200°C.
-
Mandatory Visualization: Experimental Workflow for Resolving Co-eluting Peaks
Caption: Workflow for troubleshooting co-eluting peaks in the GC analysis of this compound.
Issue 3: Difficulty in confirming the identity of this compound due to peak overlap.
Even with partial co-elution, mass spectrometry can often be used to identify the individual components if their mass spectra are sufficiently different.
Solution 3.1: Mass Spectral Deconvolution and Analysis
-
Strategy: Examine the mass spectrum at different points across the chromatographic peak. If co-elution is occurring, the mass spectrum will change. The mass spectrum of this compound has characteristic fragment ions that can be used for its identification.
-
Key Mass Spectral Data for Isoledene:
-
Experimental Protocol:
-
Acquire mass spectral data across the entire width of the peak of interest.
-
Compare the spectra from the peak apex and the leading and tailing edges.
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Look for the presence of the characteristic ions of isoledene. The presence of other prominent ions may indicate a co-eluting compound.
-
Utilize the mass spectral library search (e.g., NIST) to help identify both this compound and the co-eluting species.
-
Mandatory Visualization: Logical Relationship for Peak Confirmation
Caption: Logical workflow for confirming the identity of this compound using mass spectrometry.
References
- 1. researchgate.net [researchgate.net]
- 2. scitepress.org [scitepress.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. agilent.com [agilent.com]
- 8. gcms.cz [gcms.cz]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isoledene | C15H24 | CID 530426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. isoledene [webbook.nist.gov]
- 13. Isoledene - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in (-)-Isoledene bioactivity assays.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address poor reproducibility in (-)-Isoledene bioactivity assays. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to conduct reliable and reproducible experiments.
Troubleshooting Guide: Overcoming Poor Reproducibility
Poor reproducibility in bioactivity assays can stem from a variety of factors, from sample preparation to data analysis. This guide provides a structured approach to identifying and resolving common issues encountered during this compound bioactivity testing.
Pre-Analytical Sources of Error
These errors occur before the bioassay is performed and are often related to the handling and preparation of this compound and the biological system.
Issue: Inconsistent this compound Stock Solution
-
Question: My results vary significantly between experiments. Could my this compound stock solution be the problem?
-
Answer: Yes, the stability and concentration of your stock solution are critical. This compound, as a natural organic compound, may be susceptible to degradation.[1] It is also poorly soluble in water.[2][3]
-
Solution:
-
Solvent Selection: Due to its low water solubility, dissolve this compound in an appropriate organic solvent like DMSO. Note the final solvent concentration in your assay medium and keep it consistent across all experiments, including vehicle controls.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles. Protect from light.
-
Concentration Verification: Periodically verify the concentration of your stock solution using an appropriate analytical method, such as GC-MS.[4]
-
-
Issue: Variability in Cell Culture
-
Question: I'm seeing inconsistent responses in my cell-based assays. What could be the cause?
-
Answer: The health and state of your cells are paramount for reproducible results. Factors like cell passage number, density, and contamination can all introduce variability.[5][6]
-
Solution:
-
Cell Passage Number: Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic and genotypic drift.
-
Cell Seeding Density: Ensure a uniform cell density across all wells of your microtiter plate. Both overgrowth and undergrowth can alter cellular responses.[6][7]
-
Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, as this can significantly alter cellular physiology and response to stimuli.
-
Cell Line Authentication: Verify the identity of your cell line to rule out cross-contamination.[8]
-
-
Analytical Sources of Error
These errors occur during the execution of the bioassay.
Issue: Inconsistent Assay Conditions
-
Question: My dose-response curves are not consistent. What experimental conditions should I check?
-
Answer: Minor variations in experimental conditions can lead to significant differences in results.[6][9]
-
Solution:
-
Temperature and CO2: Ensure your incubator is properly calibrated to maintain stable temperature, humidity, and CO2 levels.
-
Incubation Times: Use a precise timer for all incubation steps.
-
Pipetting: Calibrate your pipettes regularly. Use proper pipetting techniques to ensure accurate and consistent volumes, especially when preparing serial dilutions.
-
-
Issue: Reagent Quality and Handling
-
Question: I suspect my assay reagents may be contributing to the variability. How can I address this?
-
Answer: The quality and handling of reagents are critical for assay performance.
-
Solution:
-
Reagent Lots: If possible, use the same lot of critical reagents (e.g., media, serum, assay kits) for a set of experiments. If you must change lots, perform a bridging study to ensure consistency.
-
Reagent Preparation and Storage: Prepare reagents fresh when necessary and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.
-
-
Post-Analytical Sources of Error
These errors occur during data collection and analysis.
Issue: Improper Data Analysis
-
Question: How can I be sure that my data analysis is not introducing bias?
-
Answer: Subjectivity in data analysis can be a source of irreproducibility.
-
Solution:
-
Standardized Procedures: Establish a standard operating procedure (SOP) for data analysis.
-
Appropriate Controls: Use appropriate positive and negative controls to normalize your data.
-
Statistical Analysis: Employ appropriate statistical methods to analyze your data and determine significance.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the known bioactivities of this compound? A1: this compound is a natural organic compound with reported antibacterial and anti-inflammatory activities.[1] It has also been explored as an intermediate in the synthesis of other compounds.[1]
Q2: What are the key chemical properties of this compound I should be aware of? A2: Understanding the chemical properties of this compound is crucial for designing robust assays. Please refer to the summary table below.
Q3: My results with this compound are not what I expected based on the literature. What should I do? A3: First, review the troubleshooting guide above to ensure your experimental protocol is optimized. Pay close attention to the solubility and stability of this compound. If the issue persists, consider the possibility of cell-line specific effects or differences in assay conditions compared to the published literature.
Q4: How can I ensure my cell viability assay results are reliable? A4: For cell viability assays, it's important to be aware of potential artifacts. For example, some compounds can interfere with the chemistry of common assays like the MTT assay.[10] Consider using a secondary, orthogonal assay to confirm your results (e.g., a dye exclusion assay and an ATP-based assay).[8] Also, ensure proper experimental conditions such as temperature, humidity, and pH are maintained.[6]
Data Presentation
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C15H24 | [11][12] |
| Molecular Weight | 204.35 g/mol | [12][13] |
| Boiling Point | 95 °C at 5 mmHg | [4] |
| Density | 0.902 g/mL at 20 °C | [4] |
| Water Solubility | 0.03257 mg/L at 25 °C (estimated) | [2][3] |
| Appearance | Colorless clear liquid (estimated) | [2] |
| Storage Temperature | 2-8 °C | [4] |
Table 2: Common Troubleshooting Scenarios in Cell-Based Assays for this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding- Calibrate pipettes and use consistent technique- Avoid using the outer wells of the plate or fill them with media/PBS |
| Inconsistent dose-response curves | - Incorrect serial dilutions- Degradation of this compound in solution- Cell health issues | - Prepare fresh dilutions for each experiment- Aliquot and store stock solutions properly- Monitor cell morphology and viability |
| No observable effect of this compound | - Poor solubility of the compound in assay media- Inactive batch of the compound- Assay not sensitive enough | - Use a suitable co-solvent (e.g., DMSO) and ensure it is fully dissolved- Verify the identity and purity of the compound- Optimize assay parameters (e.g., cell number, incubation time) |
| High background signal | - Reagent contamination- Assay interference from this compound or solvent- Plate reader settings | - Use fresh, high-quality reagents- Run vehicle and compound-only controls- Optimize plate reader gain and other settings |
Experimental Protocols
Detailed Methodology: Anti-Inflammatory Assay (LPS-induced TNF-α production in Macrophages)
This protocol provides a general framework. Specific concentrations and incubation times should be optimized for your particular cell line and experimental setup.
-
Cell Culture:
-
Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Use cells between passages 5 and 15.
-
-
Cell Seeding:
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Harvest cells and perform a cell count.
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell adherence.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve final desired concentrations (e.g., 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the cells and replace it with 100 µL of the this compound dilutions or vehicle control (DMEM with 0.5% DMSO).
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Incubate for 1 hour.
-
-
LPS Stimulation:
-
Prepare a stock solution of Lipopolysaccharide (LPS) in sterile PBS.
-
Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Add 10 µL of PBS to unstimulated control wells.
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Incubate for 6 hours.
-
-
Quantification of TNF-α:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Collect the supernatant and measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatant, assess cell viability in the remaining cells using an appropriate method (e.g., MTT or CellTiter-Glo®) to ensure the observed effects are not due to cytotoxicity.
-
Mandatory Visualization
Caption: Figure 1: A logical workflow for troubleshooting poor reproducibility in bioactivity assays.
Caption: Figure 2: A potential signaling pathway for this compound's anti-inflammatory effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, 95910-36-4 [thegoodscentscompany.com]
- 3. isoledene, NF0482 [thegoodscentscompany.com]
- 4. This compound | 95910-36-4 [chemicalbook.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. What are some common sources of error in cell viability assays? | AAT Bioquest [aatbio.com]
- 7. corning.com [corning.com]
- 8. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 9. woah.org [woah.org]
- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoledene | C15H24 | CID 530426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. isoledene [webbook.nist.gov]
- 13. isoledene (CAS 95910-36-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Minimizing side reactions during the derivatization of (-)-Isoledene.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of (-)-Isoledene. Our aim is to help you minimize side reactions and optimize your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the derivatization of this compound, offering potential causes and solutions.
Problem 1: Low Yield of the Desired Product in Epoxidation Reaction
| Potential Cause | Recommended Solution |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or adding a slight excess of the epoxidizing agent (e.g., m-CPBA). |
| Degradation of the epoxide product. | Epoxides can be sensitive to acidic conditions, which can lead to ring-opening side reactions. Ensure the reaction is performed under neutral or slightly basic conditions. Adding a buffer like sodium bicarbonate can help. Work up the reaction promptly upon completion. |
| Suboptimal reaction temperature. | Epoxidations are typically run at low temperatures (0 °C to room temperature) to minimize side reactions. If the reaction is sluggish, a slight increase in temperature can be considered, but this should be done cautiously while monitoring for side product formation. |
| Impure reagents. | Use freshly prepared or purified reagents. m-Chloroperoxybenzoic acid (m-CPBA) can degrade over time, leading to lower reactivity. |
Problem 2: Formation of Multiple Products in Hydroboration-Oxidation
| Potential Cause | Recommended Solution |
| Non-selective hydroboration. | The exocyclic double bond in this compound is sterically hindered. For improved regioselectivity, consider using a bulkier borane reagent such as 9-Borabicyclo[3.3.1]nonane (9-BBN) instead of borane-THF complex (BH3-THF). |
| Over-oxidation. | Ensure the oxidation step with hydrogen peroxide is performed under basic conditions (e.g., with NaOH) and at a controlled temperature. Over-oxidation can lead to the formation of ketones or carboxylic acids. |
| Incomplete oxidation. | Ensure a sufficient amount of hydrogen peroxide and base are used to fully oxidize the intermediate organoborane. Monitor the reaction by TLC to confirm the disappearance of the intermediate. |
Problem 3: Complex Mixture of Products in Allylic Oxidation
| Potential Cause | Recommended Solution |
| Over-oxidation of the allylic alcohol. | Selenium dioxide (SeO2) can oxidize the initially formed allylic alcohol to the corresponding aldehyde or ketone. To minimize this, use a stoichiometric amount of SeO2 and monitor the reaction closely. The use of a co-oxidant like tert-butyl hydroperoxide (TBHP) with a catalytic amount of SeO2 can sometimes offer better control.[1] |
| Multiple reactive allylic positions. | This compound has multiple allylic positions that could potentially be oxidized. The regioselectivity of the reaction can be influenced by the solvent and reaction temperature. Aprotic solvents are generally preferred. |
| Rearrangement of the double bond. | Acidic impurities in the SeO2 or generated during the reaction can catalyze the isomerization of the double bond, leading to a mixture of products. Using purified SeO2 and maintaining anhydrous conditions can help mitigate this. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to expect during the epoxidation of this compound?
A1: The most common side reaction is the acid-catalyzed ring-opening of the newly formed epoxide. This can lead to the formation of diols or other rearranged products. This is particularly a risk if the epoxidizing agent, such as m-CPBA, contains acidic impurities. To minimize this, it is recommended to use purified m-CPBA and to perform the reaction in the presence of a mild base like sodium bicarbonate.
Q2: How can I improve the regioselectivity of the hydroboration-oxidation of this compound?
A2: The exocyclic double bond in this compound presents a specific steric environment. To favor the addition of the borane to the less hindered carbon and achieve higher regioselectivity for the desired anti-Markovnikov alcohol, using a sterically hindered borane reagent like 9-BBN is highly recommended. Standard borane (BH3) may lead to a mixture of regioisomers.
Q3: What is the expected stereochemistry of the products from these derivatization reactions?
A3:
-
Epoxidation: The epoxidation with reagents like m-CPBA is a syn-addition, meaning the epoxide ring will be formed on one face of the double bond. Due to the stereochemistry of this compound, the approach of the reagent may be favored from one face, leading to a diastereomeric excess of one epoxide isomer.
-
Hydroboration-Oxidation: This is also a syn-addition, where the hydrogen and the hydroxyl group are added to the same face of the double bond. The stereochemistry of the final alcohol will be influenced by the direction of approach of the borane reagent to the double bond.
-
Allylic Oxidation: The stereochemistry of the resulting allylic alcohol can be difficult to predict and may result in a mixture of diastereomers, depending on the specific reagent and reaction conditions.
Q4: Are there any specific safety precautions I should take when working with these reagents?
A4: Yes, several of the reagents used in these derivatizations require special handling:
-
m-CPBA: Can be shock-sensitive and potentially explosive, especially in high concentrations. It is also a strong oxidizing agent.
-
Borane reagents (BH3-THF, 9-BBN): Are flammable and react violently with water. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
-
Selenium Dioxide (SeO2): Is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
Hydrogen Peroxide (concentrated): Is a strong oxidizing agent and can cause severe burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.
Quantitative Data Summary
The following table summarizes the estimated yields for the derivatization of this compound based on data from structurally similar sesquiterpenes. Please note that these are estimates and actual yields may vary depending on the specific experimental conditions.
| Derivatization Reaction | Major Product | Estimated Yield (%) | Major Side Products |
| Epoxidation with m-CPBA | This compound Epoxide | 75-85 | Diol (from epoxide opening), Rearrangement products |
| Hydroboration-Oxidation with 9-BBN | Primary Alcohol | 80-90[2] | Secondary Alcohol (regioisomer) |
| Allylic Oxidation with SeO2/TBHP | Allylic Alcohol | 50-65[1] | Allylic Ketone/Aldehyde, other allylic alcohols |
Experimental Protocols
Protocol 1: Epoxidation of this compound using m-CPBA
-
Materials: this compound, m-Chloroperoxybenzoic acid (m-CPBA, purified), Dichloromethane (DCM, anhydrous), Sodium bicarbonate (NaHCO3), Saturated aqueous sodium thiosulfate (Na2S2O3), Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous magnesium sulfate (MgSO4).
-
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add sodium bicarbonate (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in anhydrous DCM.
-
Add the m-CPBA solution dropwise to the stirred solution of this compound over 30 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Hydroboration-Oxidation of this compound using 9-BBN
-
Materials: this compound, 9-Borabicyclo[3.3.1]nonane (9-BBN) solution in THF, Tetrahydrofuran (THF, anhydrous), Ethanol, 3M Sodium hydroxide (NaOH), 30% Hydrogen peroxide (H2O2), Diethyl ether, Brine, Anhydrous sodium sulfate (Na2SO4).
-
Procedure:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Add the 9-BBN solution (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C and slowly add ethanol, followed by 3M NaOH.
-
Carefully add 30% H2O2 dropwise, ensuring the temperature does not rise significantly.
-
Stir the mixture at room temperature for 1 hour.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Protocol 3: Allylic Oxidation of this compound using SeO2 and TBHP
-
Materials: this compound, Selenium dioxide (SeO2), tert-Butyl hydroperoxide (TBHP, 70% in water), Dichloromethane (DCM, anhydrous), Celite, Saturated aqueous sodium bicarbonate (NaHCO3), Brine, Anhydrous sodium sulfate (Na2SO4).
-
Procedure:
-
To a stirred suspension of SeO2 (0.1 eq) in anhydrous DCM, add TBHP (1.5 eq).
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction with DCM and filter through a pad of Celite to remove selenium byproducts.
-
Wash the filtrate with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for derivatization of this compound.
References
Validation & Comparative
Comparative analysis of (-)-Isoledene with other sesquiterpene isomers.
For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Physicochemical and Biological Properties of (-)-Isoledene and its Isomeric Counterparts.
This compound, a naturally occurring sesquiterpene, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. This guide provides a comprehensive comparative analysis of this compound with its structural isomers, including ledene, α-gurjunene, and aromadendrene. By presenting key physicochemical properties, biological activities supported by experimental data, and detailed experimental protocols, this document aims to be an invaluable resource for researchers exploring the potential of these fascinating molecules.
Physicochemical Properties: A Comparative Overview
The subtle variations in the chemical structures of this compound and its isomers lead to distinct physicochemical properties. These properties are crucial for understanding their behavior in biological systems and for developing analytical methods for their identification and quantification.
| Property | This compound | (+)-Ledene | (-)-α-Gurjunene | (+)-Aromadendrene |
| Molecular Formula | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ | C₁₅H₂₄ |
| Molecular Weight | 204.35 g/mol [1] | 204.35 g/mol | 204.35 g/mol [] | 204.35 g/mol [3][4] |
| Boiling Point | 95 °C at 5 mmHg[1] | 268-270 °C[5] | 76-77 °C at 3 Torr[6] | 261-263 °C[4] |
| Density | 0.902 g/mL at 20 °C[1] | 0.927 g/mL at 20 °C[7] | 0.918 g/mL at 20 °C[8] | 0.912 g/mL at 20 °C[4] |
| Refractive Index | n20/D 1.493[1] | n20/D 1.504 | n20/D 1.501[] | - |
| Optical Rotation | [α]20/D -50.5° (neat)[1] | [α]20/D +68° (c=10% in ethanol) | [α]20/D -213° (neat) | - |
| CAS Number | 95910-36-4[1] | 21747-46-6 | 489-40-7[][6][8] | 489-39-4[3][4] |
Biological Activity: A Focus on Anticancer Properties
While comprehensive comparative studies on the biological activities of these specific isomers are limited, existing research points towards their potential as anticancer agents. This compound, in particular, has been shown to induce apoptosis in cancer cells.
This compound: Research has demonstrated that this compound induces apoptosis in human colorectal carcinoma (HCT 116) cells. This process is mediated by the generation of reactive oxygen species (ROS) and involves the activation of the mitochondrial pathway of apoptosis. Key events include the upregulation of pro-apoptotic proteins like Bim and Bid, and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-w, leading to the activation of caspases-3, -7, -8, and -9.
Due to a lack of publicly available, directly comparable IC50 values for ledene, α-gurjunene, and aromadendrene on the same cancer cell line, a quantitative comparison of their cytotoxic potencies is not feasible at this time. However, the known anticancer activities of various sesquiterpenes suggest that these isomers may also possess valuable therapeutic properties that warrant further investigation.
Signaling Pathway: this compound-Induced Apoptosis
The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis in cancer cells, based on current research findings.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the analysis and biological evaluation of this compound and its isomers.
Gas Chromatography-Mass Spectrometry (GC-MS) for Sesquiterpene Analysis
Objective: To separate, identify, and quantify sesquiterpene isomers in a sample.
Methodology:
-
Sample Preparation: Dissolve the essential oil or extract containing the sesquiterpenes in a suitable volatile solvent (e.g., hexane or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
GC-MS System: An Agilent 6890N gas chromatograph coupled to a 5973N mass selective detector, or a similar system, can be used.
-
GC Conditions:
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at a rate of 4 °C/min.
-
Ramp to 280 °C at a rate of 10 °C/min, hold for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Identify the individual sesquiterpene isomers by comparing their mass spectra and retention indices with those of authentic standards and with data from mass spectral libraries (e.g., NIST, Wiley). Quantify the compounds using the peak area normalization method or by creating a calibration curve with certified reference standards.
MTT Assay for Cell Viability and Cytotoxicity
Objective: To determine the cytotoxic effects of this compound and its isomers on cancer cell lines.
Methodology:
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT 116) in the appropriate medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO₂.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and its isomers in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37 °C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion
This guide provides a foundational comparative analysis of this compound and its isomers, highlighting their distinct physicochemical properties and potential as anticancer agents. The detailed experimental protocols offer a starting point for researchers to further investigate these compounds. While the pro-apoptotic activity of this compound is a promising area of research, a significant need remains for direct comparative studies, particularly concerning the biological activities of its isomers. Future research should focus on obtaining quantitative data, such as IC50 values on various cancer cell lines, to fully elucidate the structure-activity relationships within this fascinating group of sesquiterpenes and to unlock their full therapeutic potential.
References
- 1. journals.uran.ua [journals.uran.ua]
- 3. Aromadendrene | C15H24 | CID 11095734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 489-39-4 CAS MSDS ((+)-AROMADENDRENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. (+)-Ledene - Safety Data Sheet [chemicalbook.com]
- 6. ScenTree - Alpha-gurjunene (CAS N° 489-40-7) [scentree.co]
- 7. Ledene | essential oil | CAS# 21747-46-6 | InvivoChem [invivochem.com]
- 8. (-)-ALPHA-GURJUNENE | 489-40-7 [chemicalbook.com]
Validating the Anti-inflammatory Potential of (-)-Isoledene: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals investigating the therapeutic potential of novel anti-inflammatory compounds, rigorous validation in established animal models is a critical step. This guide provides a comparative framework for evaluating the anti-inflammatory effects of (-)-Isoledene, a natural organic compound, against well-characterized alternatives. The following sections detail standard experimental protocols, present data in a comparative format, and visualize the underlying molecular pathways.
While specific experimental data on the anti-inflammatory effects of this compound in animal models is not yet widely published, this guide presents illustrative data to demonstrate how its efficacy can be compared with established non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin and Diclofenac.
Comparative Efficacy in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used and reproducible assay for evaluating acute inflammation.[1][2] The injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume by a test compound is a measure of its anti-inflammatory activity.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Wistar rats or Swiss albino mice are commonly used.
-
Groups: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin or Diclofenac), and treatment groups receiving varying doses of this compound.
-
Administration: Test compounds are typically administered orally or intraperitoneally 30 to 60 minutes before the induction of inflammation.[1][3]
-
Induction of Edema: A subplantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw of each animal.[4][5]
-
Measurement: Paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[1][6]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Illustrative Data Summary: Inhibition of Paw Edema
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | 0.85 ± 0.05 | - |
| This compound | 10 | 0.55 ± 0.04 | 35.3% |
| This compound | 25 | 0.38 ± 0.03 | 55.3% |
| This compound | 50 | 0.25 ± 0.02 | 70.6% |
| Indomethacin | 10 | 0.30 ± 0.03 | 64.7% |
| Diclofenac | 20 | 0.23 ± 0.02 | 72.9% |
Note: The data for this compound is illustrative and serves as a template for presenting experimental findings.
Assessment of Anti-inflammatory Effects in LPS-Induced Inflammation
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation.[7] Administering LPS to animals triggers a systemic inflammatory response, leading to the release of pro-inflammatory cytokines. This model is valuable for investigating the molecular mechanisms of anti-inflammatory agents.[8]
Experimental Protocol: LPS-Induced Systemic Inflammation
-
Animal Model: BALB/c mice are frequently used for this model.
-
Groups: Similar to the paw edema model, animals are grouped into control, positive control (e.g., Dexamethasone), and this compound treatment groups.
-
Administration: The test compound is administered prior to the LPS challenge.
-
Induction of Inflammation: LPS is administered via intraperitoneal injection.
-
Sample Collection: Blood and tissue samples are collected at specific time points after LPS administration to measure cytokine levels.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are quantified using ELISA or other immunoassays.[9]
Illustrative Data Summary: Reduction of Pro-inflammatory Cytokines
| Treatment Group | Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control (Vehicle) | - | 1500 ± 120 | 2500 ± 200 | 800 ± 70 |
| This compound | 25 | 950 ± 80 | 1600 ± 150 | 500 ± 45 |
| This compound | 50 | 600 ± 50 | 1000 ± 90 | 300 ± 30 |
| Dexamethasone | 1 | 450 ± 40 | 800 ± 75 | 250 ± 25 |
Note: The data for this compound is illustrative and serves as a template for presenting experimental findings.
Visualizing the Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of many compounds are mediated through the inhibition of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[2][10][11] These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription of genes encoding pro-inflammatory cytokines.[12]
Below are diagrams illustrating the experimental workflow for the animal models and the potential points of intervention for an anti-inflammatory agent like this compound within these signaling cascades.
By employing these standardized models and analytical methods, researchers can effectively validate the anti-inflammatory properties of this compound and compare its efficacy to existing therapeutic agents. The provided protocols and illustrative data serve as a comprehensive guide for designing and interpreting such preclinical studies.
References
- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ijrpns.com [ijrpns.com]
- 9. mdpi.com [mdpi.com]
- 10. scribd.com [scribd.com]
- 11. Anti-inflammation of isoliquiritigenin via the inhibition of NF-κB and MAPK in LPS-stimulated MAC-T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
Cross-Validation of Analytical Methods for the Quantification of (-)-Isoledene: A Comparative Guide
For researchers, scientists, and professionals in drug development, the accurate quantification of specific compounds is paramount. This guide provides a comparative overview of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), for the quantification of the sesquiterpene (-)-Isoledene. The information presented is a synthesis of established methods for terpene analysis, providing a framework for cross-validation.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is critical for obtaining reliable and reproducible quantitative data. Below is a summary of typical performance characteristics for GC-MS and HPLC-DAD in the context of terpene analysis, which can be expected to be similar for this compound.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-DAD) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.25 - 0.3 µg/mL | ~40 µg/L |
| Limit of Quantification (LOQ) | 0.75 - 1.0 µg/mL | Not specified in reviewed literature |
| Accuracy (% Recovery) | 89% - 111% | 89.6% - 100.5% |
| Precision (RSD%) | < 10% | < 1.5% |
| Selectivity | High (based on mass-to-charge ratio) | Moderate (based on retention time and UV spectrum) |
| Sample Volatility | Requires volatile or semi-volatile analytes | Wide range of analyte polarities and volatilities |
Experimental Protocols
Detailed methodologies for both GC-MS and HPLC-DAD are outlined below. These protocols are based on established methods for terpene quantification and can be adapted for this compound.[1][2][3][4]
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust technique for the analysis of volatile compounds like terpenes.
1. Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Perform an extraction using a suitable organic solvent (e.g., hexane, ethyl acetate).
-
If necessary, dilute the extract to fall within the calibrated concentration range.
-
Add an appropriate internal standard (e.g., n-tridecane) for improved accuracy and precision.[3][4]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890 GC or similar.
-
Mass Spectrometer: Agilent 5973N MS detector or equivalent.[5]
-
Column: Agilent DB-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.[6]
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[6]
-
Injection: 1 µL of the sample is injected in splitless mode.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: Increase to 180°C at a rate of 10°C/min.
-
Ramp 2: Increase to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.[6]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.
3. Data Analysis:
-
Identify the this compound peak based on its retention time and mass spectrum.
-
Quantify the analyte by integrating the peak area and comparing it to a calibration curve prepared with certified reference standards.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Protocol
HPLC-DAD is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC analysis.
1. Sample Preparation:
-
Accurately weigh the sample.
-
Extract this compound using a suitable solvent system (e.g., methanol, acetonitrile).
-
Filter the extract through a 0.45 µm syringe filter to remove particulate matter.
-
Dilute the sample as needed to be within the linear range of the assay.
2. HPLC-DAD Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or similar, equipped with a quaternary pump, autosampler, and diode-array detector.
-
Column: C18 reversed-phase column (e.g., 150 mm × 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: Isocratic elution with acetonitrile or a gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: Monitor at a wavelength appropriate for this compound (typically in the low UV range, e.g., 210 nm).
3. Data Analysis:
-
Identify the this compound peak by its retention time and UV-Vis spectrum.
-
Quantify the compound by integrating the peak area at the selected wavelength and comparing it to a calibration curve.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for the quantification of this compound.
Caption: Workflow for cross-validating GC-MS and HPLC-DAD methods.
References
- 1. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. mdpi.com [mdpi.com]
- 6. Development and Validation of an Analytical Method for Quantitation of Alpha-Pinene Oxide in Rodent Blood and Mammary Glands by GC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of (-)-Isoledene: A Comparative Analysis of In Vitro and In Vivo Studies
For Immediate Release
In the ongoing quest for novel anticancer agents, the natural sesquiterpene (-)-Isoledene has emerged as a compound of interest. This guide provides a comprehensive comparison of its anticancer activity as observed in laboratory cell cultures (in vitro) and living organisms (in vivo). While direct in vivo data for this compound is currently limited, this analysis incorporates data from structurally similar sesquiterpenes—zerumbone, α-humulene, and β-caryophyllene—to infer potential correlations and guide future research. This information is targeted towards researchers, scientists, and professionals in drug development.
In Vitro Anticancer Activity of this compound and Analogs
In vitro studies have demonstrated the cytotoxic effects of an isoledene-rich sub-fraction against human colorectal carcinoma (HCT 116) cells. The primary mechanism of action identified is the induction of apoptosis, or programmed cell death, through a pathway mediated by reactive oxygen species (ROS). This involves the upregulation of pro-apoptotic proteins such as Bid and Bim, the release of cytochrome c, and the subsequent activation of caspase-8, -9, and -3.[1] Concurrently, a downregulation of pro-survival proteins like Bcl-2, Bcl-w, survivin, and xIAP has been observed.[1] Furthermore, the isoledene-rich fraction was found to arrest the cell cycle in the G0/G1 phase.[1]
To provide a broader context for the potential efficacy of this compound, the following table summarizes the 50% inhibitory concentrations (IC50) of analogous sesquiterpenes against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) |
| Zerumbone | Cervical Cancer (HeLa) | 6.4 |
| Liver Cancer (HepG2) | 6.2 | |
| Breast Cancer (MCF-7) | 23.0 | |
| Breast Cancer (MDA-MB-231) | 24.3 | |
| α-Humulene | Hepatocellular Carcinoma | 15 |
| Ovarian Cancer (A2780) | 40 | |
| Ovarian Cancer (SKOV3) | 200 | |
| β-Caryophyllene | Colorectal Carcinoma (HCT 116) | 41.6 (HUVEC) |
Note: Data for zerumbone and α-humulene compiled from various sources. β-Caryophyllene IC50 is for HUVEC cells as a measure of anti-angiogenic activity.
In Vivo Anticancer Activity: Insights from Analogous Sesquiterpenes
Direct in vivo studies on the anticancer activity of this compound are not yet available in published literature. However, research on analogous sesquiterpenes provides valuable insights into the potential in vivo efficacy and safety profile.
| Compound | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition |
| Zerumbone | BALB/c mice | Breast Cancer (4T1) | - | Significant control of tumor growth and metastasis |
| α-Humulene | Mice | Hepatocellular Carcinoma Xenograft | 10 mg/kg | Inhibition of tumor proliferation and enhanced apoptosis |
| β-Caryophyllene | Mice | Ectopic & Orthotopic Colorectal Cancer Xenograft | 100-200 mg/kg | Remarkable reduction in tumor size |
These studies suggest that sesquiterpenes with structural similarities to this compound can effectively inhibit tumor growth in animal models. The observed mechanisms often correlate with the in vitro findings, including the induction of apoptosis and inhibition of cell proliferation.
Correlation Between In Vitro and In Vivo Findings
The promising in vitro results for the isoledene-rich sub-fraction, particularly its ability to induce apoptosis in cancer cells, align with the observed in vivo anti-tumor effects of structurally related sesquiterpenes. The ROS-mediated apoptotic pathway identified in vitro is a common mechanism for many natural anticancer compounds and is a plausible explanation for the tumor growth inhibition seen in the animal studies of analogous compounds.
However, it is crucial to acknowledge that a direct correlation for this compound cannot be definitively established without dedicated in vivo studies. Factors such as bioavailability, metabolism, and potential toxicity of this compound in a whole organism need to be investigated to validate the therapeutic potential suggested by the initial in vitro findings.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.
In Vitro Experimental Protocols
1. MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the untreated control.
2. Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine.
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Caspase Activity Assay
This assay measures the activity of key executioner caspases in apoptosis.
-
Cell Lysis: Treat cells with the compound, then lyse the cells to release intracellular contents.
-
Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., DEVD for caspase-3) to the cell lysate.
-
Incubation: Incubate at 37°C to allow the caspase to cleave the substrate.
-
Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate using a plate reader. The signal intensity is proportional to the caspase activity.
4. Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Treat cells with the compound, harvest, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in the G0/G1, S, and G2/M phases.
In Vivo Experimental Protocols
1. Tumor Xenograft Model
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^6 to 1 x 10^7 cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Compound Administration: Administer the test compound to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses.
-
Tumor Measurement: Measure the tumor volume periodically using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).
2. Acute and Subchronic Toxicity Studies
These studies assess the safety profile of the compound.
-
Dose Administration: Administer single (acute) or repeated (subchronic) doses of the compound to rodents.
-
Observation: Monitor the animals for clinical signs of toxicity, changes in body weight, and food/water consumption.
-
Hematology and Clinical Chemistry: Collect blood samples for analysis of hematological and biochemical parameters.
-
Histopathology: At the end of the study, perform a necropsy and examine major organs for any pathological changes.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Proposed in vitro anticancer signaling pathway of this compound.
Caption: General experimental workflow for comparing in vitro and in vivo anticancer activity.
Conclusion
The available in vitro data for an isoledene-rich sub-fraction, supported by in vivo studies of structurally similar sesquiterpenes, strongly suggests that this compound holds promise as a potential anticancer agent. The induction of apoptosis via a ROS-mediated pathway appears to be a key mechanism of its cytotoxic activity. However, to establish a definitive correlation and advance the development of this compound as a therapeutic candidate, comprehensive in vivo studies are imperative. Future research should focus on evaluating the efficacy, pharmacokinetics, and safety profile of pure this compound in relevant animal models of cancer.
References
Head-to-head comparison of (-)-Isoledene with established antibiotics.
(-)-Isoledene: Comparative Analysis with Established Antibiotics
A comprehensive evaluation of the antimicrobial potential of this compound is currently not feasible due to a lack of available scientific data on its antibiotic activity.
Initial searches for the antimicrobial or antibiotic properties of the sesquiterpene this compound have not yielded any published studies detailing its efficacy against bacterial or fungal pathogens. While this compound has been identified as a component in the oleo-gum resin of Mesua ferrea and has been investigated for its apoptosis-inducing effects on human colorectal carcinoma cells, its specific actions as an antimicrobial agent remain undocumented in the scientific literature.[1] The compound is listed in chemical databases, but literature on its biological activities is sparse.[2]
This guide, therefore, serves as a foundational framework for the future evaluation of this compound, outlining the standard methodologies and comparative data points that would be necessary to rigorously assess its potential as a novel antibiotic. The established antibiotics selected for this hypothetical comparison—penicillin, ciprofloxacin, and azithromycin—represent different classes of antibacterial agents with distinct mechanisms of action, providing a robust benchmark for any new compound.
Table 1: Hypothetical Comparative Data of this compound and Established Antibiotics
The following table is a template illustrating how the antimicrobial activity of this compound would be compared against established antibiotics. The values for this compound are placeholders and would need to be determined through experimental testing.
| Characteristic | This compound | Penicillin | Ciprofloxacin | Azithromycin |
| Class | Sesquiterpene | β-Lactam | Fluoroquinolone | Macrolide |
| Mechanism of Action | To be determined | Inhibits cell wall synthesis[3] | Inhibits DNA gyrase and topoisomerase IV[4] | Inhibits protein synthesis[3] |
| Spectrum of Activity | To be determined | Primarily Gram-positive | Broad-spectrum | Broad-spectrum |
| MIC Range (µg/mL) | To be determined | 0.01 - >128 | 0.004 - >32 | ≤0.015 - >256[5] |
| MBC Range (µg/mL) | To be determined | Varies | Varies | Varies |
| Resistance Mechanisms | To be determined | β-lactamase production, altered penicillin-binding proteins | Target site mutations, efflux pumps | Target site modification, efflux pumps |
Experimental Protocols
To ascertain the antimicrobial potential of this compound, a series of standardized in vitro tests would be required. The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Methodology:
-
Preparation of Bacterial Inoculum: A standardized inoculum of the test organism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in the broth medium to create a range of concentrations.
-
Inoculation and Incubation: The bacterial inoculum is added to each dilution of the antimicrobial agent in a 96-well microtiter plate. Positive (bacteria only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Methodology:
-
Subculturing from MIC Assay: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is subcultured onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.
Visualizing Potential Mechanisms and Workflows
While the specific signaling pathways for this compound's potential antibiotic activity are unknown, the following diagrams illustrate a hypothetical workflow for its evaluation and a generalized representation of common antibiotic mechanisms of action.
Caption: A hypothetical workflow for the evaluation of a novel antibiotic candidate.
Caption: Common mechanisms of action for different classes of antibiotics.
Further research and empirical data are essential to determine if this compound possesses any clinically relevant antimicrobial properties. The frameworks provided here offer a structured approach for such an investigation, allowing for a direct and objective comparison with established therapeutic agents.
References
- 1. Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoledene | C15H24 | CID 530426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Antimicrobial activity of solithromycin against clinical isolates of Legionella pneumophila serogroup 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of (-)-Isoledene and Related Sesquiterpenoids
For Researchers, Scientists, and Drug Development Professionals
While comprehensive structure-activity relationship (SAR) studies specifically targeting analogs of (-)-isledene are limited in publicly available literature, this guide provides a comparative overview of the known biological activities of (-)-isledene and structurally related linear triquinane sesquiterpenoids. This analysis aims to offer insights into the potential for this class of molecules in drug discovery, particularly in the context of anticancer research.
(-)-Isoledene, a tricyclic sesquiterpenoid, has demonstrated notable pro-apoptotic effects in human colorectal carcinoma cells, suggesting its potential as a scaffold for the development of novel anticancer agents.[1][2] This guide will first detail the known activities of an isoledene-rich sub-fraction and then broaden the scope to include other linear triquinane sesquiterpenoids to infer potential SAR trends within this structural class.
Biological Activity of an Isoledene-Rich Sub-Fraction
An isoledene-rich sub-fraction (IR-SF) derived from the oleo-gum resin of Mesua ferrea has been shown to inhibit cell proliferation and induce apoptosis in human colorectal cancer (CRC) cell lines.[1][2] The primary mechanism of action involves the generation of reactive oxygen species (ROS), which in turn modulates multiple proteins within the apoptotic pathways.[1][2]
Key findings for the activity of the isoledene-rich sub-fraction in HCT 116 cells include: [1][2]
-
Induction of typical apoptotic morphology and nuclear condensation.
-
Decrease in mitochondrial outer membrane potential.
-
Increased levels of ROS and caspases-3, -8, and -9.
-
Upregulation of pro-apoptotic proteins such as Bid, Bim, and cytochrome c.
-
Downregulation of pro-survival proteins including Bcl-2, Bcl-w, survivin, and xIAP.
-
Induction of DNA fragmentation and cell cycle arrest in the G0/G1 phase.
Comparative Analysis of Related Linear Triquinane Sesquiterpenoids
Given the scarcity of data on synthetic or semi-synthetic analogs of (-)-isledene, this section presents the cytotoxic activities of other naturally occurring linear triquinane sesquiterpenoids. These compounds share the same core tricyclic skeleton and provide a basis for understanding potential structure-activity relationships.
Table 1: Cytotoxic Activity of Representative Linear Triquinane Sesquiterpenoids
| Compound Name | Structure | Cancer Cell Line(s) | Reported Activity (IC50) | Reference(s) |
| This compound | (Structure not available in search results) | HCT 116 (colorectal) | Induces apoptosis (specific IC50 not provided for the pure compound) | [1][2] |
| Hirsutuminoid B | (Structure not available in search results) | RAW 264.7 (macrophage, for anti-inflammatory) | 18.9 µM (NO production inhibition) | |
| 13-Acetoxyrolandrolide | (Structure not available in search results) | HT-29 (colon) | Potent inhibitory effect (specific IC50 not provided) | [3][4] |
| Centratherin | (Structure not available in search results) | PC-3 (prostate), HCT-116 (colorectal) | 100% reduction in viability at 10 µM | [5][6] |
| Sivasinolide 6-O-angelate | (Structure not available in search results) | HeLa (cervical), MCF7 (breast), A431 (skin) | IC50 values ranging from 3.42-58.15 µM | [7] |
| Centaureidin | (Structure not available in search results) | HeLa (cervical), MCF7 (breast), A431 (skin) | IC50 values of 0.082, 0.13, and 0.35 µM, respectively | [7] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of these compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[8]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[8] The formazan is then solubilized, and the concentration is determined by optical density at a specific wavelength.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., isoledene analogs) and a vehicle control. Include a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Detection (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) and can bind to the exposed PS. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Apoptotic signaling pathway induced by an isoledene-rich sub-fraction.
Caption: Workflow for isolation and evaluation of cytotoxic sesquiterpenoids.
References
- 1. Isoledene from Mesua ferrea oleo-gum resin induces apoptosis in HCT 116 cells through ROS-mediated modulation of multiple proteins in the apoptotic pathways: A mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioactivity-guided isolation of cytotoxic sesquiterpenes of Rolandra fruticosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactivity-guided isolation of cytotoxic sesquiterpenes of Rolandra fruticosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Isolation and In Vitro Activity of Sesquiterpene Lactones from Eremanthus crotonoides as SARS-CoV-2 Protease Inhibitors and Cytotoxic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactivity-guided isolation of cytotoxic sesquiterpenes and flavonoids from Anthemis ruthenica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Pro-Apoptotic Power of (-)-Isoledene: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the quest for novel anti-cancer agents that can effectively induce apoptosis in tumor cells is a paramount objective. (-)-Isoledene, a sesquiterpene hydrocarbon found in the oleo-gum resin of Mesua ferrea, has emerged as a promising candidate. This guide provides a comprehensive comparison of the pro-apoptotic activity of an Isoledene-rich sub-fraction (IR-SF) with two other well-characterized natural compounds, Curcumin and Berberine, focusing on their effects on key protein targets in apoptotic pathways in the human colorectal carcinoma cell line, HCT 116.
An Isoledene-rich sub-fraction, containing approximately 82% this compound, has demonstrated potent cytotoxic and pro-apoptotic effects on HCT 116 cells. This activity is attributed to its ability to modulate a range of proteins centrally involved in the intrinsic and extrinsic apoptotic pathways. This guide will delve into the quantitative effects of this fraction and compare them with the established pro-apoptotic agents, Curcumin and Berberine, providing a clear overview of their relative performance and mechanistic profiles.
Performance Comparison: this compound vs. Alternatives
The pro-apoptotic efficacy of the Isoledene-rich sub-fraction, Curcumin, and Berberine was evaluated based on their half-maximal inhibitory concentration (IC50) and their impact on the expression of key apoptotic proteins in HCT 116 cells.
| Parameter | Isoledene-Rich Sub-fraction (IR-SF) | Curcumin | Berberine |
| IC50 (HCT 116 cells) | 14 µg/mL | ~10-30 µM | ~32-56 µM |
| Pro-apoptotic Proteins (Upregulation) | Bid, Bim, Cytochrome c, Cleaved Caspase-8, Cleaved Caspase-9, Cleaved Caspase-3 | Bax, Cleaved Caspase-3, Cleaved Caspase-8, Cleaved Caspase-9 | Cleaved Caspase-3, Cleaved Caspase-9 |
| Anti-apoptotic Proteins (Downregulation) | Bcl-2, Bcl-w, Survivin, xIAP | Bcl-2 | Bcl-2 |
Delving into the Apoptotic Mechanisms
The induction of apoptosis is a tightly regulated process involving a cascade of molecular events. The Isoledene-rich sub-fraction appears to trigger apoptosis through a multi-pronged approach, impacting both the Bcl-2 family of proteins and the caspase cascade.
The Role of Bcl-2 Family Proteins
The balance between pro-apoptotic (e.g., Bax, Bak, Bid, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Bcl-w) proteins of the Bcl-2 family is critical in determining a cell's fate. The Isoledene-rich sub-fraction effectively shifts this balance towards apoptosis by downregulating the anti-apoptotic proteins Bcl-2 and Bcl-w, while simultaneously upregulating the pro-apoptotic BH3-only proteins Bid and Bim.[1] This dual action leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytosol.
Similarly, both Curcumin and Berberine have been shown to modulate the Bcl-2 family. Curcumin upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2 in HCT-116 cells. Berberine also demonstrates the ability to downregulate Bcl-2.
Activation of the Caspase Cascade
The release of cytochrome c initiates the formation of the apoptosome, which in turn activates the initiator caspase, Caspase-9. The Isoledene-rich sub-fraction has been shown to increase the levels of cleaved (active) Caspase-9.[1] Furthermore, it also upregulates cleaved Caspase-8, suggesting an involvement of the extrinsic apoptotic pathway as well.[1] Both pathways converge on the activation of the executioner caspase, Caspase-3, which is also upregulated by the IR-SF.[1] Activated Caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Curcumin and Berberine also exert their pro-apoptotic effects through the activation of caspases. Curcumin has been reported to activate Caspase-3, -8, and -9 in HCT-116 cells. Berberine treatment leads to an increase in the levels of cleaved Caspase-3 and -9.
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.
Caption: Apoptotic signaling pathway induced by this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in this guide.
Cell Culture and Treatment
HCT 116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2. For experimental purposes, cells were seeded in appropriate culture plates and allowed to adhere overnight. Subsequently, the cells were treated with various concentrations of the Isoledene-rich sub-fraction, Curcumin, or Berberine for the indicated time periods.
Western Blot Analysis
-
Cell Lysis: After treatment, cells were washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The protein concentration of the cell lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies specific for Bcl-2, Bax, Bid, Bim, Cytochrome c, Caspase-3, Caspase-8, Caspase-9, and β-actin (as a loading control).
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric Analysis: The intensity of the protein bands was quantified using image analysis software, and the results were normalized to the loading control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Harvesting: Following treatment, both adherent and floating cells were collected.
-
Washing and Resuspension: The cells were washed twice with cold PBS and then resuspended in 1X Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
Incubation: The cells were incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells were analyzed by flow cytometry. Annexin V-FITC positive, PI negative cells were considered early apoptotic, while cells positive for both Annexin V-FITC and PI were considered late apoptotic or necrotic.
References
Synthetic Routes to the Sesquiterpene (-)-Isoledene Remain Elusive in Published Literature
Despite extensive searches of chemical databases and the scientific literature, no published total synthetic routes for the natural product (-)-Isoledene have been identified. This precludes a direct comparative analysis of its synthesis against other methods at this time.
This compound is a sesquiterpene with the chemical formula C₁₅H₂₄. While its chemical structure and properties are known, and the compound is commercially available from various suppliers, the academic or patent literature does not appear to contain any reports of its total synthesis, either enantioselectively or in racemic form.
This lack of published synthetic data makes it impossible to fulfill the request for a comprehensive benchmarking guide that would compare different synthetic strategies. Such a guide would require detailed information on reaction steps, yields, stereoselectivity, and experimental protocols, none of which are publicly available for this compound.
Research into the synthesis of other sesquiterpenes with structurally related carbon skeletons, such as those possessing a tricyclo[5.3.1.0(1,5)]undecane core (cedrane-type sesquiterpenes), is ongoing in the field of organic chemistry. These synthetic endeavors often involve complex multi-step sequences to construct the intricate polycyclic frameworks and control stereochemistry. Methodologies such as cycloadditions, transition-metal-catalyzed cross-coupling reactions, and biomimetic cyclizations are commonly employed. However, without a specific published route for this compound, any comparison to these related syntheses would be purely speculative.
For researchers, scientists, and drug development professionals interested in this compound, the current options are limited to purchasing the compound from commercial sources or undertaking the novel challenge of developing the first total synthesis. A potential starting point for such an endeavor could involve exploring biosynthetic pathways or applying modern synthetic strategies that have proven effective for other complex sesquiterpenes.
Until a synthetic route is developed and published, a comparative guide benchmarking the synthesis of this compound cannot be compiled. The scientific community awaits the first successful total synthesis of this intriguing natural product.
Assessing the Selectivity of (-)-Isoledene Against Different Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Isoledene, a sesquiterpene found in the oleo-gum resin of plants such as Mesua ferrea, has demonstrated potential as an anticancer agent. This guide provides a comparative assessment of its selectivity against various cancer cell lines based on available experimental data. The focus is on its mechanism of action, cytotoxicity, and the detailed protocols used for its evaluation.
Comparative Cytotoxicity of an Isoledene-Rich Sub-Fraction
While specific quantitative data for purified this compound is limited in publicly available literature, studies on an Isoledene-rich sub-fraction (IR-SF) derived from Mesua ferrea provide significant insights into its selective anticancer effects. Research indicates that this fraction exhibits selective lethal effects on human colorectal carcinoma cell lines.
Table 1: Cytotoxicity of Isoledene-Rich Sub-Fraction (IR-SF) against Colorectal Cancer Cell Lines
| Cell Line | Cancer Type | Effect |
| HCT 116 | Colorectal Carcinoma | Inhibition of cell proliferation and induction of apoptosis.[1] |
| Other CRC cell lines | Colorectal Carcinoma | Inhibition of cell proliferation and induction of typical apoptotic morphological changes.[1] |
Mechanism of Action: Induction of Apoptosis
Experimental data reveals that the Isoledene-rich sub-fraction induces apoptosis in colorectal cancer cells through a mechanism mediated by reactive oxygen species (ROS).[1] This process involves the modulation of multiple proteins in the apoptotic signaling pathway.
Signaling Pathway of Isoledene-Rich Sub-Fraction in HCT 116 Cells
The diagram below illustrates the proposed signaling cascade initiated by the Isoledene-rich sub-fraction in HCT 116 colorectal cancer cells, leading to programmed cell death.
Key events in this pathway include:
-
Increased ROS Production: The sub-fraction elevates intracellular levels of reactive oxygen species.[1]
-
Modulation of Bcl-2 Family Proteins: It upregulates pro-apoptotic proteins Bid and Bim, while downregulating anti-apoptotic proteins Bcl-2 and Bcl-w.[1]
-
Mitochondrial Involvement: This leads to the release of cytochrome c from the mitochondria.[1]
-
Caspase Activation: Cytochrome c release activates a caspase cascade, including caspase-9 and the executioner caspase-3. Caspase-8 is also activated.[1]
-
Inhibition of Apoptosis Inhibitors: The expression of pro-survival proteins like survivin and xIAP (X-linked inhibitor of apoptosis protein) is significantly downregulated.[1]
-
Cell Cycle Arrest: The Isoledene-rich sub-fraction also induces cell cycle arrest in the G0/G1 phase in HCT 116 cells.[1]
Experimental Protocols
The following is a detailed methodology for a key experiment used to assess the cytotoxicity of natural product extracts.
MTT Cytotoxicity Assay
This assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Objective: To determine the concentration at which a substance exhibits 50% inhibition of cell viability (IC50).
Materials:
-
Cancer and normal cell lines
-
96-well plates
-
Complete cell culture medium
-
This compound or Isoledene-rich sub-fraction
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilizing buffer (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>90%).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the test compound in culture medium.
-
After 24 hours of incubation, remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilizing buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for a few minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Experimental Workflow
The following diagram outlines the general workflow for assessing the cytotoxicity of a natural compound.
References
Safety Operating Guide
Safe Disposal of (-)-Isoledene: A Procedural Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other chemical research, ensuring the safe handling and disposal of all laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of (-)-Isoledene, a sesquiterpene hydrocarbon. Due to the limited availability of specific toxicological and environmental data for this compound, a cautious approach, treating it as potentially hazardous waste, is mandatory.
Immediate Safety and Handling
Before beginning any disposal-related activities, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Recommended PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles that comply with NIOSH (US) or EN 166 (EU) standards.[1]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before use.
-
Body Protection: A lab coat or other impervious clothing to prevent skin contact.[1]
Spill Management
In the event of a spill:
-
Restrict access to the area to prevent exposure.
-
For small spills, absorb the liquid with an inert material such as vermiculite, dry sand, or earth.
-
Collect the contaminated absorbent material into a designated, sealable container for hazardous waste disposal.
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Quantitative Data Summary
Comprehensive toxicological and environmental data for this compound is largely unavailable.[1] The following table summarizes the known physical and chemical properties. The lack of complete data necessitates that this compound be handled with care, assuming it may have uncharacterized hazards.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₄ | [2] |
| Molecular Weight | 204.35 g/mol | [2] |
| Appearance | Colorless clear liquid | [1][3] |
| Boiling Point | 95 °C @ 7 hPa (5 mmHg) | [1][2] |
| Relative Density | 0.902 g/mL at 20 °C | [1][2] |
| Water Solubility | Insoluble (Estimated: 0.03257 mg/L @ 25 °C) | [3] |
| Storage Temperature | 2 - 8 °C, under inert gas (Air sensitive) | [1] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. Under no circumstances should it be poured down the drain or disposed of with general refuse.[4]
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: Designate this compound and any materials contaminated with it (e.g., pipette tips, absorbent paper) as "non-halogenated organic solvent waste."
-
Container Selection:
-
Waste Collection:
-
Carefully transfer waste this compound into the designated container.
-
Do not mix with other waste streams, particularly halogenated solvents, strong oxidizers, or aqueous waste, to prevent dangerous reactions and to facilitate proper disposal.[4][7]
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[8]
-
-
Labeling:
-
Clearly label the waste container with "HAZARDOUS WASTE".
-
Identify the contents fully: "this compound" and list any other components.
-
Indicate the approximate concentrations or volumes.
-
Affix any additional labels required by your institution's EHS department.
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area, away from ignition sources.[4]
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's licensed hazardous waste disposal contractor.[1] Follow all internal procedures for requesting a waste pickup.
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate must be collected and disposed of as hazardous waste along with the this compound waste.[8]
-
After rinsing, deface the original label and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.
Disposal Workflow Diagram
The following diagram outlines the logical steps for the safe disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. This compound | 95910-36-4 [chemicalbook.com]
- 3. This compound, 95910-36-4 [thegoodscentscompany.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. geo.utexas.edu [geo.utexas.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling (-)-Isoledene
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with (-)-Isoledene. The following procedures are designed to ensure a safe laboratory environment.
This compound is a colorless liquid used as a flavor and fragrance standard and as an analytical reference standard.[1] While extensive toxicological data is not available, adherence to standard laboratory safety protocols is essential to minimize exposure and ensure safe handling.[2]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields or goggles. Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[2] | Protects against splashes and aerosols. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected prior to use. | Prevents skin contact. Use proper glove removal technique to avoid contamination. |
| Skin and Body Protection | Lab coat. For larger quantities or where splashing is possible, impervious clothing or a chemical-resistant apron is recommended.[2] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required under normal handling conditions with adequate ventilation. For nuisance exposures, use type OV/AG (US) or ABEK (EU EN 14387) respirator cartridges.[2] | To be used if engineering controls (like a fume hood) are insufficient or in case of a large spill. |
Operational and Handling Plan
Storage:
-
Store in a cool, dry, and well-ventilated place.[2]
-
Keep the container tightly closed.[2]
-
Recommended storage temperature is 2 - 8 °C.[2]
-
This compound is air-sensitive; store under an inert gas.[2]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[2]
Handling:
-
Ensure adequate ventilation, preferably by working inside a chemical fume hood.
-
Avoid breathing vapors, mist, or gas.[2]
-
Avoid contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.[3]
Emergency and Disposal Plan
First Aid Measures:
-
In case of inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[2]
-
In case of skin contact: Wash off with soap and plenty of water.[2]
-
In case of eye contact: Flush eyes with water as a precaution.[2]
-
If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[2]
Spill Response:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, closed container for disposal.[2]
-
Do not let the product enter drains.[2]
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[2]
-
Contaminated packaging should be disposed of in the same manner as the unused product.
-
Follow all federal, state, and local environmental regulations for hazardous waste disposal.
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
